Technical Documentation Center

8-Azaspiro[4.5]decan-3-ol;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Azaspiro[4.5]decan-3-ol;hydrochloride
  • CAS: 2567498-31-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on 8-Azaspiro[4.5]decan-3-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

An In-Depth Technical Guide to 8-Azaspiro[4.5]decan-3-ol HCl for Advanced Research For Researchers, Scientists, and Drug Development Professionals The 8-Azaspiro[4.5]decane Core: A Gateway to Novel Therapeutics The 8-aza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Azaspiro[4.5]decan-3-ol HCl for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

The 8-Azaspiro[4.5]decane Core: A Gateway to Novel Therapeutics

The 8-azaspiro[4.5]decane ring system is characterized by a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. This spirocyclic arrangement imparts a rigid, three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible aliphatic amines.[6] This structural feature has made the 8-azaspiro[4.5]decane scaffold a valuable building block in the development of ligands for a variety of biological targets, particularly within the central nervous system.[6]

Physicochemical Properties: A Comparative Overview

While specific experimental data for 8-Azaspiro[4.5]decan-3-ol HCl is limited, the properties of the parent compound and related derivatives provide a strong basis for estimation. The introduction of a hydroxyl group at the 3-position and the formation of a hydrochloride salt are expected to significantly influence properties such as solubility and polarity.

Property8-Azaspiro[4.5]decane[3]8-Azaspiro[4.5]decane HCl[2]Estimated 8-Azaspiro[4.5]decan-3-ol HCl
CAS Number 176-64-71123-30-4Not readily available
Molecular Formula C9H17NC9H18ClNC9H18ClNO · HCl
Molecular Weight 139.24 g/mol 175.70 g/mol ~207.72 g/mol
Boiling Point 205.7 °C at 760 mmHgN/A (solid)N/A (solid)
Physical Form LiquidSolidSolid (predicted)
Solubility Sparingly soluble in waterSoluble in waterHighly soluble in water (predicted)
Synthesis of the 8-Azaspiro[4.5]decane Scaffold and its Derivatives

The synthesis of the 8-azaspiro[4.5]decane core can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the piperidine ring followed by a spirocyclization step.

A plausible synthetic pathway to 8-Azaspiro[4.5]decan-3-ol would likely start from a readily available piperidine derivative. One conceptual approach is outlined below:

Conceptual Synthetic Workflow for 8-Azaspiro[4.5]decan-3-ol HCl

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Dehydration and Reduction cluster_2 Step 3: Introduction of Hydroxyl Group cluster_3 Step 4: Salt Formation A 4-Piperidone C 4-Cyclopentyl-4-hydroxypiperidine A->C Grignard Reaction B Cyclopentyl Grignard Reagent B->C D Dehydration C->D E 4-Cyclopentenyl-1,2,3,6-tetrahydropyridine D->E F Reduction (e.g., H2/Pd) E->F G 4-Cyclopentylpiperidine (8-Azaspiro[4.5]decane) F->G H Oxidation G->H I 8-Azaspiro[4.5]decan-3-one H->I J Reduction (e.g., NaBH4) I->J K 8-Azaspiro[4.5]decan-3-ol J->K L Treatment with HCl K->L M 8-Azaspiro[4.5]decan-3-ol HCl L->M

Caption: Conceptual workflow for the synthesis of 8-Azaspiro[4.5]decan-3-ol HCl.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of the 8-azaspiro[4.5]decane scaffold have shown significant promise in modulating the activity of various biological targets, making them attractive candidates for drug development.

  • Muscarinic Receptor Agonists: Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7][8] These compounds have demonstrated the ability to reverse cognitive impairment in preclinical models.[9] The introduction of a hydroxyl group in the 3-position of the 8-azaspiro[4.5]decane core could potentially lead to derivatives with novel muscarinic receptor activity profiles.

  • Sigma-1 Receptor Ligands: The 8-azaspiro[4.5]decane scaffold has also been utilized in the development of selective sigma-1 receptor ligands.[6] These receptors are implicated in a range of neurological and psychiatric disorders, and their modulation is a key area of research. Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potential imaging agents for tumors that overexpress sigma-1 receptors.[10][11]

  • Other CNS Targets: The versatility of the azaspiro[4.5]decane ring system has led to its exploration in targeting other central nervous system receptors. Its rigid structure allows for the precise positioning of functional groups to achieve high affinity and selectivity for various targets.[6]

Experimental Protocols and Methodologies

General Procedure for N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane:

This protocol, adapted from the synthesis of related compounds, can serve as a starting point for the derivatization of the 8-azaspiro[4.5]decane core.[11]

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., an alkyl halide).

  • Stir the reaction mixture at an elevated temperature (e.g., reflux) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Protocol for the Reduction of a Ketone to an Alcohol:

This general procedure can be applied to the reduction of an 8-azaspiro[4.5]decan-3-one intermediate to the desired 3-ol derivative.

  • Dissolve the ketone in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or recrystallization if necessary.

Safety and Handling

While a specific safety data sheet for 8-Azaspiro[4.5]decan-3-ol HCl is not available, the safety precautions for related azaspiro[4.5]decane derivatives should be followed. These compounds are typically handled in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

8-Azaspiro[4.5]decan-3-ol hydrochloride represents a promising, albeit less-explored, member of the versatile 8-azaspiro[4.5]decane family. The foundational scaffold has demonstrated significant potential in the development of novel therapeutics, particularly for central nervous system disorders. The synthetic strategies and pharmacological insights gleaned from related compounds provide a solid framework for the future investigation and application of 8-Azaspiro[4.5]decan-3-ol HCl in drug discovery and medicinal chemistry.

References

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. [Link]

  • 1-oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride. Cenmed. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride. PubChem. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 8-azaspiro[2][12] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • 8-Azaspiro[4.5]decane-7,9-dione. Advent Chembio. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 8-Azaspiro(4.5)decane. PubChem. [Link]

  • Azaspirodecane. Wikipedia. [Link]

  • 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. CAS Common Chemistry. [Link]

Sources

Exploratory

Architectural Mastery: The 8-Azaspiro[4.5]decane Scaffold in Drug Discovery

Executive Summary: The Spirocyclic Advantage In the realm of high-precision medicinal chemistry, the 8-azaspiro[4.5]decane scaffold represents a triumph of conformational control over entropic penalty. Unlike flexible al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

In the realm of high-precision medicinal chemistry, the 8-azaspiro[4.5]decane scaffold represents a triumph of conformational control over entropic penalty. Unlike flexible alkyl chains, this spirocyclic system—comprising a piperidine ring spiro-fused to a cyclopentane ring—locks pharmacophores into defined vectors, exploiting the Thorpe-Ingold effect (gem-disubstituent effect). This structural rigidity minimizes the entropy loss upon protein binding, frequently resulting in nanomolar affinity for G-protein coupled receptors (GPCRs) and ion channels.

This technical guide dissects the synthesis, structural variants, and pharmacological applications of 8-azaspiro[4.5]decane derivatives, moving beyond basic descriptions to provide actionable, field-proven protocols for drug development professionals.

Structural Classification & Pharmacophore Mapping

The 8-azaspiro[4.5]decane core is versatile, but three specific "Architectures" dominate the patent landscape. Understanding the distinction between these is critical for target selection.

ArchitectureCore StructureKey FeaturesPrimary Biological Targets
Type A: The Glutarimide 8-azaspiro[4.5]decane-7,9-dione Cyclic imide functionality; high metabolic stability; hydrogen bond acceptor/donor pairs.5-HT1A (Serotonin), D2 (Dopamine). Example: Buspirone.[1][2]
Type B: The Ketal 1,4-dioxa-8-azaspiro[4.5]decane Dioxolane ring fused to piperidine; often used as a linker or polar spacer.Sigma-1 (σ1) Receptors, VAChT . Example: Tumor Imaging Agents.
Type C: The 1-Oxa 1-oxa-8-azaspiro[4.5]decane Tetrahydrofuran fused to piperidine; alters lipophilicity (LogP) and H-bond vectors.M1 Muscarinic Agonists. Example: Alzheimer's candidates.

Synthetic Pathways: Constructing the Quaternary Center

The synthetic challenge of this scaffold lies in the formation of the spiro-quaternary carbon (C5). Two primary strategies are employed: the industrial Melt Condensation and the classical Guareschi-Thorpe Cyclization.

Pathway Logic: The Guareschi-Thorpe Approach

For research-scale synthesis requiring high purity and intermediate diversity, the Guareschi-Thorpe condensation is superior. It allows for the simultaneous construction of the piperidine ring and the spiro center.

G Start Cyclopentanone (C5 Ketone) Inter1 Guareschi-Thorpe Intermediate (Dicyano-glutarimide) Start->Inter1 Condensation (EtOH, 0°C) Reagent Ethyl Cyanoacetate + Ammonia Reagent->Inter1 Acid 3,3-Tetramethylene glutaric acid Inter1->Acid H2SO4, Reflux (-CO2, -NH3) Hydrolysis Hydrolysis & Decarboxylation Final 8-azaspiro[4.5] decane-7,9-dione Acid->Final Urea Melt (170°C)

Figure 1: The Guareschi-Thorpe route for the synthesis of the Buspirone intermediate (Type A).

Detailed Experimental Protocol

Target: 8-Azaspiro[4.5]decane-7,9-dione (Buspirone Intermediate)[2]

This protocol is optimized for a 50g scale, prioritizing yield and purity without chromatographic purification.

Phase 1: Precursor Synthesis (3,3-Tetramethyleneglutaric Acid)
  • Reagents: Cyclopentanone (1.0 eq), Ethyl cyanoacetate (2.0 eq), Ammonia (gas or methanolic solution).

  • Condensation: In a reactor cooled to 0°C, saturate absolute ethanol with ammonia gas. Add cyclopentanone and ethyl cyanoacetate dropwise.

    • Mechanistic Insight: The ammonia acts as both a base to deprotonate the cyanoacetate and a nucleophile to close the imide ring. Low temperature prevents polymerization of the ketone.

  • Isolation: The "Guareschi imide" (2,4-dicyano-3-spirocyclopentyl-glutarimide) precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the solid in 50% H₂SO₂. Reflux for 12 hours.

    • Critical Step: This harsh acidic hydrolysis converts the nitrile groups to carboxylic acids and decarboxylates the position alpha to the ketone, yielding the achiral diacid.

  • Crystallization: Cool to 4°C. 3,3-Tetramethyleneglutaric acid precipitates. Recrystallize from water.

Phase 2: Spiro-Cyclization (The Urea Melt)
  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer and a short-path distillation head (to remove water/ammonia).

  • Stoichiometry: Mix 3,3-Tetramethyleneglutaric acid (1.0 eq) and Urea (1.5 eq).

  • Reaction: Heat the powder mixture to 170–180°C using a sand bath or heating mantle.

    • Observation: The mixture will melt into a clear liquid. Ammonia and water vapor will evolve.

    • Endpoint: Evolution of gas ceases (approx. 1-2 hours). The melt solidifies upon cooling.

  • Purification:

    • Dissolve the crude melt in boiling Ethanol (95%) .

    • Add Activated Carbon (1% w/w) to remove color bodies; filter hot.

    • Cool slowly to room temperature, then to 0°C.

  • Yield: Expect white crystalline needles (Yield: 80-85%). Melting Point: 153–155°C.[1][3]

Validation Check:

  • 1H NMR (DMSO-d6): δ 1.45-1.60 (m, 8H, cyclopentyl + glutarimide CH2), 2.45 (s, 4H, CH2-CO), 10.5 (s, 1H, NH).

  • Absence of Acid: Check IR for absence of broad -COOH stretch (2500-3300 cm⁻¹) and presence of sharp Imide doublet (1680, 1720 cm⁻¹).

Medicinal Chemistry & SAR Applications

The 8-azaspiro[4.5]decane scaffold is a "privileged structure" for CNS targets. The logic of substitution determines specificity.

SAR Logic Tree
  • N-Substitution (Position 8): The primary vector for selectivity.

    • Long Alkyl Chain + Aryl Piperazine:5-HT1A Agonism (e.g., Buspirone).

    • Benzyl/Phenethyl Group:Sigma-1 Receptor Affinity .

    • Short Alkyl/Acyl:M1 Muscarinic Activity .

Case Study: Sigma-1 Receptor Ligands (Oncology)

Recent literature highlights 1,4-dioxa-8-azaspiro[4.5]decane derivatives as radioligands for tumor imaging.

  • Mechanism: High expression of σ1 receptors in proliferating tumor cells.

  • Key Modification: Replacement of the glutarimide carbonyls with a dioxolane ketal reduces polar surface area (PSA) while maintaining the spiro-bulk required for the hydrophobic pocket of the σ1 receptor.

  • Data Comparison:

CompoundScaffold TypeR-Group (N-8)Ki (σ1) [nM]Selectivity (σ1/σ2)
[18F]-FTC-146 Type B (Ketal)4-(2-fluoroethoxy)benzyl2.5>100x
Buspirone Type A (Dione)Pyrimidinyl-butyl>100N/A (5-HT1A selective)
Compound 17 Type C (1-Oxa)Methyl>1000N/A (M1 selective)

Table 1: Selectivity profiling of spiro-decane derivatives showing how scaffold variation shifts target affinity from Serotonin (Type A) to Sigma (Type B).

SAR Core 8-Azaspiro[4.5]decane Core Scaffold Sub1 Modification: 7,9-Dione (Cyclic Imide) Core->Sub1 Oxidation/Cyclization Sub2 Modification: 1,4-Dioxa (Ketal) Core->Sub2 Ketalization Target1 Target: 5-HT1A / D2 (Anxiolytics) Sub1->Target1 + Aryl Piperazine Chain Target2 Target: Sigma-1 (Oncology Imaging) Sub2->Target2 + Fluoro-benzyl Chain

Figure 2: SAR divergence based on secondary ring modification.

References

  • Synthesis of Buspirone Intermediate: Process for the preparation of 8-azaspiro[4.5]decane-7,9-dione.[2][4] US Patent 4,456,756. Link

  • Sigma-1 Radioligands: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry, 2015. Link

  • M1 Muscarinic Agonists: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 1995. Link

  • Guareschi-Thorpe Reaction: The Chemistry of the Guareschi-Thorpe Condensation. Chemical Reviews. Link

  • General Scaffold Analysis: Azaspiro[4.5]decane derivatives in drug discovery. BenchChem Technical Report. Link

Sources

Foundational

Spirocyclic Piperidines in Drug Design: A Comparative Technical Guide

Topic: 8-Azaspiro[4.5]decan-3-ol vs. 2-Oxa-8-azaspiro[4.5]decane Comparison Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Azaspiro[4.5]decan-3-ol vs. 2-Oxa-8-azaspiro[4.5]decane Comparison Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Spiro Advantage

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as "privileged structures," offering a geometric solution to the flatness of traditional aromatic rings. This guide provides an in-depth technical comparison between two critical variants of the spiro-piperidine class: the carbocyclic 8-azaspiro[4.5]decan-3-ol (Molecule A) and the heterocyclic 2-oxa-8-azaspiro[4.5]decane (Molecule B).

While both molecules utilize a piperidine core (the "8-aza" moiety) to engage GPCRs and ion channels, their divergence in the spiro-fused ring—cyclopentane versus tetrahydrofuran (THF)—dictates profound differences in lipophilicity, metabolic stability, and vector positioning. This guide analyzes these differences to aid in rational scaffold selection.

Structural & Physicochemical Profiling

The primary distinction lies in the bioisosteric replacement of a methylene group (-CH₂-) with an ether oxygen (-O-), or the functionalization of the carbocycle with a hydroxyl group.

Comparative Metrics

The following data highlights the shift in physicochemical properties when transitioning from the functionalized carbocycle to the heterocyclic ether.

Property8-Azaspiro[4.5]decan-3-ol (Molecule A)2-Oxa-8-azaspiro[4.5]decane (Molecule B)Impact on Drug Design
Core Structure Piperidine spiro-fused to CyclopentanolPiperidine spiro-fused to TetrahydrofuranB is a cyclic ether bioisostere of the carbocycle.
H-Bond Donors 1 (Hydroxyl -OH)0A allows specific donor interactions; B is acceptor-only.
H-Bond Acceptors 2 (Amine + Hydroxyl)2 (Amine + Ether)B maintains polarity without the liability of a labile proton.
LogP (Est.) ~0.8 – 1.2~0.4 – 0.8B typically lowers lipophilicity, improving solubility and reducing metabolic clearance.
tPSA ~32 Ų~21 ŲA has higher polarity surface area due to the -OH group.
Metabolic Liability Oxidation of -OH to ketone; Glucuronidation.Oxidative dealkylation (rare); generally stable.B blocks potential metabolic "soft spots" found in carbocycles.
Structural Logic Diagram

The following diagram illustrates the structural divergence and the resulting pharmacophoric implications.

SpiroComparison Core 4-Piperidone Core RouteA Carbocyclic Route (8-Azaspiro[4.5]decan-3-ol) Core->RouteA Dieckmann / RCM RouteB Heterocyclic Route (2-Oxa-8-azaspiro[4.5]decane) Core->RouteB Prins / Epoxide Opening PropA • H-Bond Donor (-OH) • Derivatizable Handle • Higher tPSA RouteA->PropA PropB • H-Bond Acceptor (-O-) • Lower LogP (Solubility) • Metabolic Blocker RouteB->PropB TargetA Target: Opioid/Sigma Receptors (Requires polar interaction) PropA->TargetA TargetB Target: Ion Channels/GPCRs (Requires CNS penetration) PropB->TargetB

Figure 1: Structural divergence of spiro-piperidine scaffolds and their pharmacological consequences.

Synthetic Architectures

The synthesis of spirocyclic systems is challenging due to the formation of the quaternary carbon center. Below are the field-standard methodologies for accessing these cores.

Molecule A: The Carbocyclic Route (8-Azaspiro[4.5]decan-3-ol)

Mechanism: This scaffold is often accessed via a Dieckmann Condensation or Ring-Closing Metathesis (RCM) .

  • Alkylation: N-protected 4-piperidone is bis-alkylated with allyl bromide.

  • RCM: Grubbs' catalyst closes the ring to form the spiro-alkene.

  • Hydroboration-Oxidation: Converts the alkene to the desired alcohol (3-ol).

Molecule B: The Heterocyclic Route (2-Oxa-8-azaspiro[4.5]decane)

Mechanism: The introduction of the oxygen atom allows for different disconnection strategies, often utilizing Prins cyclization or Epoxide opening . Key Reference: Recent "fit-for-purpose" syntheses utilize Pd-catalyzed asymmetric allylic alkylation to establish the quaternary center with high enantioselectivity [1].[1]

Detailed Protocol: Synthesis of 2-Oxa-8-azaspiro[4.5]decane

Context: This protocol describes a robust route suitable for scale-up, avoiding the low yields of traditional radical cyclizations.

Step 1: Formation of the Quaternary Center [1]

  • Reagents: N-Benzyl-4-piperidone, Allyl alcohol, Pd(PPh₃)₄ (Catalyst), Ti(OiPr)₄.

  • Procedure:

    • Charge a reactor with N-benzyl-4-piperidone (1.0 eq) and THF under N₂.

    • Add allyl alcohol (1.2 eq) and Ti(OiPr)₄ (1.1 eq). Stir for 1 hour to form the titanium enolate.

    • Add Pd(PPh₃)₄ (5 mol%). Heat to reflux for 12 hours.

    • Checkpoint: Monitor by LCMS for the formation of the allylated intermediate.

Step 2: Cyclization via Iodocyclization/Reduction

  • Reagents: I₂, NaHCO₃, followed by LiAlH₄ or Bu₃SnH (Radical reduction).

  • Procedure:

    • Dissolve the allyl-piperidine intermediate in MeCN/H₂O.

    • Add I₂ (1.5 eq) and NaHCO₃. The iodine activates the alkene, triggering nucleophilic attack by the pendant hydroxymethyl group (formed in Step 1) to close the THF ring.

    • Purification: The resulting iodo-ether is isolated via silica gel chromatography.

    • Deiodination: Treat with Bu₃SnH (or catalytic hydrogenation) to remove the iodine, yielding the parent 2-oxa-8-azaspiro[4.5]decane .

Step 3: Deprotection

  • Reagents: H₂, Pd/C (10%).

  • Procedure: Hydrogenolysis removes the N-benzyl group, yielding the free secondary amine ready for library synthesis.

Medicinal Chemistry Applications

Bioisosterism in Pain Management

Both scaffolds are heavily utilized in the design of analgesics, particularly those targeting the Mu-Opioid Receptor (MOR) and Nociceptin Receptor (NOP) .

  • Molecule A (3-ol): The hydroxyl group mimics the phenolic -OH of morphine, serving as a critical anchor point. However, it is prone to Phase II conjugation (glucuronidation), which can limit half-life.

  • Molecule B (2-oxa): Used to improve the metabolic profile. The ether oxygen acts as a hydrogen bond acceptor similar to the alcohol but is metabolically inert. This scaffold is prominent in structures related to Oliceridine analogs [2].

Sigma-1 Receptor Ligands

The 2-oxa-8-azaspiro[4.5]decane scaffold has shown high affinity for Sigma-1 receptors (


). The spiro-ether provides the necessary steric bulk and lipophilicity to fit the hydrophobic pocket of the 

receptor, while the basic nitrogen interacts with the conserved aspartate residue [3].

Decision Matrix: Which Scaffold to Choose?

Design GoalRecommended ScaffoldRationale
Need H-Bond Donor 8-Azaspiro[4.5]decan-3-ol The -OH is essential if the binding pocket requires a donor interaction (e.g., Asp/Glu residues).
Lower LogP / CNS Entry 2-Oxa-8-azaspiro[4.5]decane The ether oxygen lowers LogP compared to the cycloalkane, often improving Brain/Plasma ratio.
Metabolic Stability 2-Oxa-8-azaspiro[4.5]decane Avoids glucuronidation liabilities associated with secondary alcohols.
Library Diversity 8-Azaspiro[4.5]decan-3-ol The -OH group allows for rapid expansion via ester/ether formation to probe SAR.

Experimental Workflow Visualization

The following diagram outlines the decision process for synthesizing and utilizing these scaffolds in a drug discovery campaign.

Workflow Start Hit Identification (Spiro-Piperidine Core) Decision Analyze Binding Pocket (Crystal Structure/Homology Model) Start->Decision PathA Hydrophobic Pocket + H-Bond Acceptor Required Decision->PathA Low Polarity PathB H-Bond Donor Required OR Need Derivatization Handle Decision->PathB High Polarity SynthB Synthesize 2-Oxa-8-azaspiro[4.5]decane (Pd-Catalyzed Allylation) PathA->SynthB SynthA Synthesize 8-Azaspiro[4.5]decan-3-ol (RCM / Hydroboration) PathB->SynthA OptB Optimization: Rigid Ether Bioisostere (High Metabolic Stability) SynthB->OptB OptA Optimization: Functionalize -OH (Esters/Ethers for SAR) SynthA->OptA Final Lead Candidate OptB->Final OptA->Final

Figure 2: Strategic workflow for selecting between oxa- and carbocyclic spiro-scaffolds.

References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. Available at: [Link][2]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to Determining the Aqueous Solubility Profile of 8-Azaspiro[4.5]decan-3-ol Hydrochloride

Abstract This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 8-Azaspiro[4.5]decan-3-ol hydrochloride, a spirocyclic amine salt of interest in pharmaceutical development. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 8-Azaspiro[4.5]decan-3-ol hydrochloride, a spirocyclic amine salt of interest in pharmaceutical development. As aqueous solubility is a critical determinant of drug absorption and bioavailability, a thorough understanding of this physicochemical property is paramount.[1] This document details the theoretical underpinnings of pH-dependent solubility for ionizable compounds and presents field-proven, step-by-step protocols for its experimental determination. We will explore the gold-standard shake-flask method for thermodynamic equilibrium solubility and robust analytical quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate accurate, reliable, and self-validating solubility data.

Introduction and Theoretical Framework

8-Azaspiro[4.5]decan-3-ol hydrochloride is a salt of a weakly basic parent molecule. The presence of the secondary amine in the spirocyclic system dictates that the compound's aqueous solubility will be highly dependent on pH.[5][6] Forming the hydrochloride salt is a common strategy to enhance the aqueous solubility of basic drugs.[7] However, the overall solubility is governed by a dynamic equilibrium between the solid salt, the dissolved ionic species, and the less soluble neutral free base.

The Role of pH and pKa

The relationship between pH, the acid dissociation constant (pKa) of the protonated amine, and the total solubility (S_total) is described by the Henderson-Hasselbalch equation.[8][9][10] For a weak base like 8-Azaspiro[4.5]decan-3-ol, the solubility increases dramatically at pH values below its pKa, where the protonated, ionized form predominates.[11]

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated (ionic) form:

Stotal = S₀ + [BH⁺]

This relationship can be expressed via the Henderson-Hasselbalch equation adapted for solubility:

Stotal = S₀ (1 + 10(pKa - pH))

This equation underscores the necessity of determining solubility across a physiologically relevant pH range (typically pH 1.2 to 7.4) to predict in vivo dissolution behavior.[3][12]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure.[13] It is the most relevant value for preformulation and is typically determined using the shake-flask method.[3][14]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock to an aqueous buffer.[13][15] While useful for high-throughput screening in early discovery, it often overestimates the true solubility and can be influenced by the experimental setup.[16][17]

This guide focuses exclusively on the determination of thermodynamic solubility, which provides the authoritative data required for drug development decisions.

Experimental Determination of Thermodynamic Solubility

The cornerstone for determining thermodynamic solubility is the Shake-Flask method, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105.[18][19][20] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[21]

The Shake-Flask Method (OECD 105)

The principle involves agitating an excess amount of the solid compound in a specific aqueous buffer at a constant temperature until equilibrium is achieved.[1][4] The subsequent separation of the solid and the analysis of the clear supernatant provides the solubility value.

Protocol 1: pH-Dependent Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of 8-Azaspiro[4.5]decan-3-ol hydrochloride in various aqueous buffers at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 8-Azaspiro[4.5]decan-3-ol hydrochloride (solid powder)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath[4]

  • Glass flasks or vials with screw caps

  • 0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)

  • Appropriate aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • HPLC-grade water, acetonitrile, and other required mobile phase components

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of aqueous buffers covering the desired pH range. Verify the final pH of each buffer after preparation.

  • Compound Addition: To a set of triplicate flasks for each pH condition, add an excess amount of 8-Azaspiro[4.5]decan-3-ol hydrochloride. A key self-validating step is to ensure a visible amount of undissolved solid remains at the end of the experiment.[22] A preliminary test can help estimate the required amount.[23]

  • Equilibration: Tightly seal the flasks and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

  • Time to Equilibrium: Equilibrate the samples for at least 24-48 hours.[7] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentrations from the last two time points are in agreement.[23]

  • Sample Collection & Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a low-binding syringe filter into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane. This step is critical to separate the dissolved compound from any undissolved microparticles.

  • pH Measurement: Measure the pH of the remaining saturated solution in each flask to confirm the final equilibrium pH.

  • Quantification: Dilute the filtered samples accurately with the appropriate mobile phase and analyze using a validated HPLC-UV method (see Protocol 2).

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask protocol, emphasizing the critical control and validation points.

Shake_Flask_Workflow A 1. Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0) B 2. Add Excess Solid Compound to Triplicate Flasks A->B C 3. Equilibrate on Shaker (Constant Temp, 24-72h) B->C D 4. Check for Equilibrium (Sample at 24h, 48h) C->D Time Point Sampling D->C Continue Equilibration if Not Equilibrated E 5. Settle & Collect Supernatant D->E Equilibrium Reached F 6. Syringe Filtration (0.22 µm) (Critical Separation Step) E->F G 7. Measure Final pH of Saturated Solution E->G H 8. Dilute Filtrate Accurately F->H I 9. Analyze by Validated HPLC-UV Method H->I J 10. Calculate Solubility (mg/mL or µM) I->J

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound in the filtered samples.[4] High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a standard, reliable, and cost-effective choice for this purpose.[2][24]

Protocol 2: Quantification by Reverse-Phase HPLC-UV

Objective: To develop and validate a simple isocratic HPLC-UV method for the quantification of 8-Azaspiro[4.5]decan-3-ol.

Instrumentation & Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).[25]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Acids/Bases for mobile phase modification (e.g., trifluoroacetic acid (TFA) or formic acid).

  • 8-Azaspiro[4.5]decan-3-ol hydrochloride reference standard.

Procedure:

  • Method Development:

    • Wavelength Selection: Dissolve a small amount of the reference standard in the mobile phase and scan across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max). The spirocyclic structure may lack a strong chromophore, so a low wavelength (e.g., 210-220 nm) might be necessary.

    • Mobile Phase Selection: Start with a simple mobile phase, such as a 50:50 mixture of Acetonitrile and Water with 0.1% TFA. The TFA serves to protonate residual silanols on the column and ensure good peak shape for the basic analyte. Adjust the ACN/Water ratio to achieve a retention time of 2-5 minutes.

  • Calibration Curve Construction:

    • Prepare a stock solution of the reference standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Perform a serial dilution to prepare at least five calibration standards spanning the expected concentration range of the solubility samples.[15]

    • Inject each standard in triplicate and plot the mean peak area against the known concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is required for a self-validating protocol.

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment (Protocol 1).

    • Ensure the peak areas fall within the linear range of the calibration curve. If not, adjust the dilution and re-inject.

  • Calculation:

    • Use the peak area of the unknown sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of 8-Azaspiro[4.5]decan-3-ol hydrochloride at each specific equilibrium pH.

Visualization of Analytical Workflow

HPLC_Workflow cluster_0 Method Development cluster_1 Calibration cluster_2 Sample Analysis A Select Analytical Column (e.g., C18) C Optimize Mobile Phase (ACN/Water/Acid) A->C B Determine λ_max (UV Scan) B->C D Prepare Stock Solution (Reference Standard) E Create Serial Dilutions (min. 5 standards) D->E F Inject Standards & Integrate Peak Area E->F G Plot Calibration Curve (Peak Area vs. Conc.) F->G H Linear Regression (R² > 0.999) G->H J Calculate Concentration using Regression Equation H->J I Inject Diluted Filtrates from Solubility Assay I->J K Apply Dilution Factor to get Final Solubility J->K

Caption: Workflow for HPLC-UV Quantification.

Data Presentation and Interpretation

The final data should be presented in both a tabular and graphical format to clearly illustrate the pH-solubility profile.

Tabular Data Summary

The results should be summarized in a table, including the mean solubility from the triplicate measurements and the standard deviation to indicate the precision of the experiment.

Equilibrium pHMean Solubility (mg/mL)Std. Dev.Molar Solubility (mM)
1.2150.54.2778.6
4.5145.23.8751.2
6.885.72.1443.3
7.425.30.9130.9
9.01.80.29.3

(Note: Data presented is hypothetical and for illustrative purposes only. Molar solubility calculated using a hypothetical MW of 193.28 g/mol for the hydrochloride salt.)

Graphical Representation

A plot of Log(Solubility) versus pH is the most effective way to visualize the profile. This graph will typically show a plateau of high solubility at low pH, followed by a sharp decrease in solubility as the pH approaches and surpasses the pKa of the compound, eventually plateauing at the intrinsic solubility (S₀) of the free base at high pH.

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the aqueous solubility profile of 8-Azaspiro[4.5]decan-3-ol hydrochloride. By adhering to the principles of thermodynamic equilibrium using the shake-flask method and ensuring accurate quantification with a validated HPLC-UV protocol, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation development, predicting in vivo performance, and supporting regulatory submissions in the drug development pipeline.

References

  • Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link][18][19]

  • Bergström, C. A. S. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link][26]

  • pH and Solvent Effect on Drug Solubility. (2021). SlideShare. [Link][5]

  • FILAB. (n.d.). OECD 105 solubility test in the laboratory. [Link][20]

  • Avdeef, A. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link][13]

  • Koel, M., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link][21]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link][23]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link][15]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org. [Link][2]

  • Tetko, I. V., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link][8]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link][3]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link][16]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link][14]

  • Certara. (2014). What is HPLC/UV?. [Link][25]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. [Link][4]

  • Al-kassas, R., et al. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. [Link][24]

  • O'Mahony, D. J., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link][6]

  • The influence of pH on solubility in water. (n.d.). Course Hero. [Link][9]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link][10]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ADMET & DMPK. [Link][27]

  • Bergant, K., et al. (2024). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. [Link][12]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link][11]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link][17]

  • Jain, N., & Yalkowsky, S. H. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. [Link][28]

  • Seres, A., et al. (2021). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link][7]

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. [Link][29]

  • Larsson, M., et al. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 8-Azaspiro[4.5]decan-3-ol Hydrochloride Stock Solution

This Application Note and Protocol is designed for the preparation, validation, and storage of 8-Azaspiro[4.5]decan-3-ol hydrochloride stock solutions. Introduction & Compound Profile 8-Azaspiro[4.5]decan-3-ol hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the preparation, validation, and storage of 8-Azaspiro[4.5]decan-3-ol hydrochloride stock solutions.

Introduction & Compound Profile

8-Azaspiro[4.5]decan-3-ol hydrochloride is a spirocyclic amine scaffold increasingly utilized in drug discovery to improve the physicochemical properties of lead compounds. Spirocyclic piperidines serve as bioisosteres for flat ring systems, offering increased three-dimensional complexity (sp3 character), which can enhance solubility and selectivity while reducing metabolic liability [1, 2].

This protocol addresses the specific handling requirements for the hydrochloride salt form. Unlike the free base, the HCl salt is highly polar and potentially hygroscopic, requiring strict control over environmental moisture during weighing and solvation.

Physicochemical Specifications
  • Compound Name: 8-Azaspiro[4.5]decan-3-ol hydrochloride

  • Chemical Structure: A piperidine ring spiro-fused to a cyclopentanol ring.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 191.70 g/mol (Theoretical)*

    • Note on Nomenclature: Users must verify if their specific lot is the 1-oxa variant (1-Oxa-8-azaspiro[4.5]decan-3-ol HCl, MW ~193.67 g/mol ), which is a common commercial building block [3]. This protocol applies to both, but the Molecular Weight (MW) used for molarity calculations must match the Certificate of Analysis (CoA).

  • Solubility Profile:

    • DMSO: High (>100 mM). Recommended for long-term storage.

    • Water: High (>50 mM). Suitable for immediate biological assays.

    • Ethanol: Moderate. Not recommended for long-term stock due to evaporation risks.

Pre-Formulation Assessment

Before preparing the stock, perform a solubility and stability check.

ParameterSpecificationCausality / Rationale
Purity Requirement >95% (HPLC/NMR)Impurities can precipitate or cause off-target effects in bioassays.
Hygroscopicity Moderate to HighHCl salts absorb atmospheric water. Weighing must be rapid or performed in a desiccated environment.
Preferred Solvent Anhydrous DMSOPrevents hydrolysis (rare) and microbial growth; ensures freeze-thaw stability.
Storage Temp -20°C or -80°CLow temperature minimizes chemical degradation.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 10 mL of a 10 mM stock solution in DMSO.

Materials Required
  • 8-Azaspiro[4.5]decan-3-ol hydrochloride (Solid).[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, sterile filtered.

  • Analytical Balance (Precision ±0.01 mg).

  • Vortex Mixer.

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps.

Step-by-Step Methodology

Step 1: Molar Mass Verification Check the container label.

  • If C

    
    H
    
    
    
    NO
    
    
    HCl
    (Carbocyclic): Use 191.70 g/mol .
  • If C

    
    H
    
    
    
    NO
    
    
    
    
    HCl
    (1-Oxa variant): Use 193.67 g/mol .
  • Calculation for 10 mL at 10 mM:

    
    
    
    
    

Step 2: Weighing (Critical Step)

  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Place a clean, dry amber vial on the balance and tare.

  • Rapidly weigh approximately 19.2 mg of the solid. Record the exact mass (e.g., 19.45 mg).

Step 3: Solvation

  • Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    
    
    Example: If 19.45 mg is weighed:
    
    
    
    
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid overheating).

Step 4: Aliquoting and Storage

  • Divide the stock into small aliquots (e.g., 500 µL) to avoid repeated freeze-thaw cycles.

  • Seal with Parafilm.

  • Store at -20°C.

Visualization: Preparation Workflow

The following diagram illustrates the logical flow and critical decision points in the preparation process.

StockPrep Start Start: Equilibrate Reagent CheckMW Check CoA for MW (Carbocyclic vs 1-Oxa) Start->CheckMW Calc Calculate Mass & Volume (Target: 10 mM) CheckMW->Calc Weigh Weigh Solid (Record Exact Mass) Calc->Weigh Dissolve Add Anhydrous DMSO & Vortex Weigh->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sonicate Sonicate (5 min) Inspect->Sonicate No (Precipitate) Aliquot Aliquot & Store (-20°C) Inspect->Aliquot Yes Sonicate->Inspect

Figure 1: Decision-matrix for the preparation of 8-Azaspiro[4.5]decan-3-ol HCl stock solution.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation White solid settles after thawing.Saturation or moisture ingress.Sonicate for 5 mins. If unresolved, dilute to 5 mM.
Yellowing Solution turns yellow over time.[2]Oxidation of amine.Discard. Ensure storage under inert gas (Argon) if possible.
Inaccurate Potency Bioassay results inconsistent.Hygroscopic water weight error.Quantify concentration via qNMR or HPLC against a standard.

References

  • PubChem. (2025). 1-Oxa-8-azaspiro[4.5]decan-3-ol hydrochloride (Compound Summary). Retrieved from [Link]

Sources

Application

peptide coupling reactions with 8-Azaspiro[4.5]decan-3-ol

Application Note: Peptide Coupling Strategies for 8-Azaspiro[4.5]decan-3-ol Executive Summary This guide details the optimization of amide bond formation (peptide coupling) utilizing 8-Azaspiro[4.5]decan-3-ol as the amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for 8-Azaspiro[4.5]decan-3-ol

Executive Summary

This guide details the optimization of amide bond formation (peptide coupling) utilizing 8-Azaspiro[4.5]decan-3-ol as the amine nucleophile. This spirocyclic scaffold is increasingly valued in medicinal chemistry for its ability to increase


 character, improve solubility, and restrict conformational flexibility compared to flat aromatic systems [1].

The core challenge in utilizing this building block lies in its dual nucleophilicity: it contains a reactive secondary amine (position 8) and a secondary alcohol (position 3). While the amine is significantly more nucleophilic, chemoselectivity must be rigorously controlled to prevent competitive O-acylation (ester formation), particularly when using highly activated acylating agents or elevated temperatures.

Chemical Profile & Reactivity Analysis

Structural Deconstruction
  • Scaffold: Spiro[4.5]decane system consisting of a saturated 6-membered piperidine ring spiro-fused to a 5-membered cyclopentane ring.

  • Nucleophile (Amine): The nitrogen at position 8 (piperidine ring) is a secondary amine. It exhibits nucleophilicity comparable to 4-substituted piperidines (

    
    ). Steric hindrance is moderate; the spiro center at C5 is distal enough to allow efficient coupling with most standard amino acids.
    
  • Competitor (Alcohol): The hydroxyl group at position 3 (cyclopentane ring) is a secondary alcohol. While less nucleophilic than the amine, it can participate in esterification if the activated acid species is too reactive (e.g., acid chlorides) or if base catalysis (e.g., DMAP) is employed.

Chemoselectivity Strategy

To ensure exclusive


-acylation  (amide formation) over 

-acylation:
  • Avoid DMAP: 4-Dimethylaminopyridine significantly accelerates acylation of alcohols. Use milder bases like DIPEA or NMM.

  • Control Activation: Use coupling reagents that generate active esters (OBt/OAt) rather than highly reactive acid chlorides or anhydrides.

  • Stoichiometry: Maintain a 1:1 or slight excess of the acid component, avoiding large excesses of coupling reagents that might force the alcohol to react.

Decision Logic & Workflow

The following decision tree outlines the selection of the optimal coupling protocol based on the carboxylic acid partner's properties.

CouplingWorkflow Start Select Acid Partner (R-COOH) CheckSterics Is the Acid Sterically Hindered? (e.g., Aib, N-Me, Tertiary) Start->CheckSterics CheckRacemization Is the Acid Prone to Racemization? (e.g., Fmoc-Cys, Fmoc-His) CheckSterics->CheckRacemization No ProtocolB Protocol B: T3P/NMM (Low Epimerization/Scalable) CheckSterics->ProtocolB Yes (Moderate) ProtocolC Protocol C: Acid Fluoride/BTSA (Extreme Sterics) CheckSterics->ProtocolC Yes (Extreme) ProtocolA Protocol A: HATU/DIPEA (Standard High-Yield) CheckRacemization->ProtocolA No (Standard AA) CheckRacemization->ProtocolB Yes

Figure 1: Decision matrix for selecting coupling conditions. Green indicates the standard starting point, Yellow for sensitive substrates, and Red for difficult couplings.

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (HATU)

Best for: Standard Fmoc-amino acids, aliphatic acids, and library synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 8-Azaspiro[4.5]decan-3-ol (1.1 equiv)[1]

  • HATU (1.1 equiv) [2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M).

  • Add DIPEA (3.0 mmol, 522 µL) and stir for 2 minutes.

  • Add HATU (1.1 mmol, 418 mg). The solution should turn yellow/orange. Stir for 5 minutes to form the activated OAt-ester.

  • Add 8-Azaspiro[4.5]decan-3-ol (1.1 mmol, ~171 mg).

  • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS for product mass [M+H]+.

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 10% Citric Acid or 1M HCl (removes unreacted amine/DIPEA). Note: Ensure product does not precipitate.

    • Sat. NaHCO₃ (removes unreacted acid/HOBt).

    • Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Why this works: HATU is the gold standard for rapid amide bond formation. The OAt leaving group activates the acid effectively for the secondary amine (N8) while being slow to react with the secondary alcohol (O3) under these conditions.

Protocol B: Low-Epimerization & Scalable Coupling (T3P)

Best for: Chiral acids prone to racemization (e.g., Phenylglycine, Cysteine), scale-up (>10g), and "Green" chemistry requirements.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 8-Azaspiro[4.5]decan-3-ol (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc/DMF) (1.5 equiv) [3]

  • NMM (N-Methylmorpholine) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green processing).

Procedure:

  • Combine Carboxylic Acid (1.0 mmol) and 8-Azaspiro[4.5]decan-3-ol (1.1 mmol) in EtOAc (5 mL).

  • Cool to 0°C (optional, but recommended for sensitive chiral centers).

  • Add NMM (3.0 mmol, 330 µL).

  • Add T3P solution (1.5 mmol) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: The beauty of T3P is that its by-products are water-soluble.

    • Wash the organic layer with water (x2), 1M NaOH (x1), and Brine (x1).

    • Concentrate the organic layer.

Why this works: T3P acts as a kinetic trap, activating the acid only in the presence of the base and nucleophile. It shows remarkably low epimerization rates compared to uronium salts (HATU/HBTU) and produces water-soluble phosphate by-products, simplifying purification [3].

Protocol C: Sterically Demanding Coupling (Acid Fluoride)

Best for: Coupling to bulky quaternary carbons (e.g., Aib, N-Methyl amino acids) where HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • 8-Azaspiro[4.5]decan-3-ol (1.2 equiv)[1]

Procedure:

  • Dissolve Acid (1.0 mmol) and TFFH (1.2 mmol) in DCM (dry).

  • Add DIPEA (3.0 mmol). Stir for 30 mins to generate the Acid Fluoride in situ.

  • Add the amine (8-Azaspiro[4.5]decan-3-ol).

  • Reflux (40°C) may be required for extremely hindered substrates.

  • Caution: Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. Monitor strictly to prevent O-acylation if heating is applied.

Analytical Data & QC

When characterizing the product, specific signals confirm the correct regiochemistry (Amide vs. Ester).

FeatureAmide Product (Desired)Ester By-Product (Undesired)
IR Spectrum Strong band at 1630–1660 cm⁻¹ (Amide I)Band at 1730–1750 cm⁻¹ (Ester C=O)
¹H NMR (H-3) Multiplet at ~3.5–4.0 ppm (CH-OH)Downfield shift to ~4.8–5.2 ppm (CH-O-COR)
¹H NMR (H-8) Broadening/splitting due to rotamersStandard piperidine shifts
LCMS [M+H]+ corresponds to Target[M+H]+ same, but retention time shifts (usually later)

Note on Rotamers: Due to the amide bond character, 8-azaspiro[4.5]decane amides often exhibit rotameric splitting in NMR at room temperature. Heating the NMR tube to 50°C often coalesces these peaks.

Troubleshooting Guide

  • Problem: Low conversion after 4 hours (Protocol A).

    • Solution: The secondary amine might be protonated if the acid source contained residual HCl/TFA. Ensure excess DIPEA (check pH > 8 with wet pH paper). Switch to DMF/DMSO mixture to improve solubility.

  • Problem: Formation of Ester by-product.

    • Solution: This occurs if the reaction is left too long with excess coupling reagent. Reduce HATU to 0.95 equiv relative to the amine. Switch to T3P (Protocol B), which is less prone to O-acylation.

  • Problem: Emulsion during workup.

    • Solution: The amphiphilic nature of the amino-alcohol can cause emulsions. Add a small amount of MeOH to the organic layer or use saturated Ammonium Chloride instead of water for the first wash.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring." Journal of Organic Chemistry, 75(24), 8716-8719. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Syntheses, 93, 27-42. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Method

Application Note: 8-Azaspiro[4.5]decan-3-ol in Fragment-Based Drug Discovery (FBDD)

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, focusing on the specific utility of 8-Azaspiro[4.5]decan-3-ol as a high- fragment scaffold.[1] Executive Summary: Esca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, focusing on the specific utility of 8-Azaspiro[4.5]decan-3-ol as a high-


 fragment scaffold.[1]

Executive Summary: Escaping Flatland

The dominance of planar, aromatic-heavy compounds in historical screening libraries has contributed to poor physicochemical properties (low solubility, high attrition) in late-stage drug development. This guide details the application of 8-Azaspiro[4.5]decan-3-ol , a saturated spirocyclic scaffold that offers a high fraction of


 hybridized carbons (

).[1]

Unlike flat heteroaromatics, this fragment provides defined three-dimensional exit vectors.[1] The spiro-fusion restricts conformational entropy while maintaining a compact footprint, making it an ideal "seed" for growing ligands against challenging pockets in kinases, GPCRs, and protein-protein interactions (PPIs).

Physicochemical Profile & Design Logic

The 8-azaspiro[4.5]decan-3-ol core consists of a piperidine ring spiro-fused to a cyclopentanol ring. This geometry creates two distinct functional handles:

  • The Secondary Amine (Position 8): A high-reactivity handle for library expansion (amides, ureas, sulfonamides).[1]

  • The Hydroxyl Group (Position 3): A hydrogen bond donor/acceptor probe that projects perpendicular to the amine vector.[1]

Table 1: Calculated Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular Weight 155.24 DaIdeal for "Rule of 3" (Ro3) compliance.[1] Allows significant mass addition during optimization.[1]
cLogP ~0.5 - 0.9High hydrophilicity ensures water solubility for NMR/SPR screening at high concentrations (mM).[1]
TPSA ~32-40 ŲLow polar surface area favors membrane permeability and BBB penetration potential.[1]

0.89 (8/9 carbons)Exceptional 3D character; correlates with improved clinical success rates (Lovering et al.).[1]
H-Bond Donors 2 (NH, OH)Critical for anchoring the fragment in the binding pocket.[1]
H-Bond Acceptors 2 (N, O)Versatile interaction potential.[1]

Structural Logic & Vector Analysis

The power of this scaffold lies in its vectors.[1] The spiro center (C5 of cyclopentane / C4 of piperidine) locks the two rings at an approximate 90° angle, preventing the "pancaking" often seen with biphenyl-like systems.

Visualization: Structural Vectors (Graphviz)

SpiroVectors cluster_0 Pharmacophore Projection Core Spiro[4.5] Core (Rigid Scaffold) Amine 8-Position Amine (NH) (Library Growth Vector) Core->Amine Solvent Exposed Derivatization Site Hydroxyl 3-Position Hydroxyl (OH) (Specific Interaction Probe) Core->Hydroxyl Buried/Specific H-Bond Anchor

Figure 1: Vector analysis of the 8-azaspiro[4.5]decan-3-ol scaffold. The orthogonal arrangement allows simultaneous exploration of solvent-exposed regions (via NH) and deep pockets (via OH).

Experimental Protocols

Protocol A: Synthetic Access (Self-Validating Route)

Note: While 1-oxa analogs are common, the all-carbon 8-azaspiro[4.5]decan-3-ol requires specific construction. The following Dieckmann Cyclization route is the industry standard for accessing this core.

Reagents: N-Boc-bis(2-chloroethyl)amine, Dimethyl succinate, NaH, NaBH4.[1]

  • Spiro-Cyclization (Dieckmann):

    • React N-Boc-bis(2-chloroethyl)amine with dimethyl malonate (or succinate derivative) under basic conditions (NaH/DMF) to form the piperidine ring with pendant esters.[1]

    • Alternative (more direct): Start with N-Boc-4-piperidone .[1] Perform a Horner-Wadsworth-Emmons reaction to install an ester chain, followed by Michael addition and cyclization to form the cyclopentanone ring.

    • Preferred Route:N-Boc-4,4-bis(methoxycarbonylmethyl)piperidine (prepared from 4-piperidone) undergoes Dieckmann cyclization to yield N-Boc-8-azaspiro[4.5]decan-3-one-4-carboxylate .[1]

  • Decarboxylation:

    • Heat the

      
      -keto ester in aqueous acid (or Krapcho conditions: LiCl, DMSO, heat) to yield N-Boc-8-azaspiro[4.5]decan-3-one .[1]
      
  • Reduction:

    • Dissolve the ketone (1.0 eq) in MeOH at 0°C.

    • Add

      
       (1.1 eq) portion-wise.[1] Stir for 1 hour.
      
    • Quench with sat.

      
      , extract with EtOAc.[1]
      
    • Validation:

      
       NMR should show the disappearance of the ketone 
      
      
      
      -protons and appearance of the methine proton at ~4.0 ppm.[1]
  • Deprotection:

    • Treat with 4M HCl in Dioxane to yield 8-azaspiro[4.5]decan-3-ol hydrochloride .[1]

Protocol B: Library Generation (Parallel Synthesis)

Objective: Create a 96-member fragment library by functionalizing the 8-position amine.[1]

Workflow:

  • Plate Layout: Dispense 8-azaspiro[4.5]decan-3-ol (20 µmol) into a 96-well reaction block.

  • Coupling (Amides):

    • Add diverse Carboxylic Acids (24 µmol), HATU (24 µmol), and DIPEA (60 µmol) in DMF.

    • Shake at RT for 12 hours.

  • Coupling (Ureas):

    • Add diverse Isocyanates (22 µmol) and

      
       in DCM.
      
  • Purification:

    • Use solid-phase extraction (SPE) with SCX-2 cartridges (catch-and-release) to remove non-basic byproducts, or direct prep-HPLC.

  • QC: LC-MS to confirm purity >90%.

Protocol C: Screening via Ligand-Observed NMR (WaterLOGSY)

Rationale: WaterLOGSY is highly sensitive for hydrophilic fragments like spirocycles.[1]

Sample Preparation:

  • Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%

    
    .
    
  • Protein: Target protein at 10–20 µM.

  • Fragment Cocktail: Pool 5–8 fragments (including 8-azaspiro[4.5]decan-3-ol derivatives) at 200–400 µM each.

Acquisition:

  • Pulse Sequence: ephogsygpno (Bruker standard).[1]

  • Mixing Time: 1.5 – 2.0 seconds (optimized for small molecule-protein transfer).

  • Analysis:

    • Binder: Positive signal (or less negative) compared to reference spectrum without protein.

    • Non-Binder: Negative signal (due to rapid tumbling in solution).

    • Control: Run the spiro scaffold alone to establish its baseline tumbling behavior.[1]

FBDD Workflow Integration

The following diagram illustrates where the 8-azaspiro[4.5]decan-3-ol scaffold fits into the broader drug discovery pipeline.

Visualization: FBDD Pipeline (Graphviz)

FBDDPipeline Library Sp3-Enriched Library (Spiro Scaffolds) Screen Primary Screen (SPR / WaterLOGSY) Library->Screen High Concentration (1mM) HitVal Hit Validation (Kd Determination) Screen->HitVal De-replication Struct Structural Biology (X-ray / Cryo-EM) HitVal->Struct Soaking Grow Fragment Growing (Vector Elaboration) Struct->Grow Define Vectors Grow->Struct Iterative Cycle Lead Lead Compound (High Potency/Selectivity) Grow->Lead MedChem Optimization

Figure 2: Integration of spirocyclic fragments into the hit-to-lead workflow. The rigid nature of the spiro scaffold facilitates successful X-ray crystallographic soaking.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zheng, H., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.

  • Burke, M. D., & Schreiber, S. L. (2004).[1] A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition.

  • Scott, D. E., et al. (2012).[1] Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press.[1] (General Reference for WaterLOGSY protocols).

Sources

Application

Application Notes and Protocols for Protecting Group Strategies for 8-Azaspiro[4.5]decane Nitrogen

Introduction: The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold and its Protection The 8-azaspiro[4.5]decane framework is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-Azaspiro[4.5]decane Scaffold and its Protection

The 8-azaspiro[4.5]decane framework is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.[1] This spirocyclic system is a cornerstone in the development of therapeutics targeting the central nervous system, including sigma-1 receptor ligands and M1 muscarinic agonists.[1][2]

The secondary amine at the 8-position is a critical handle for molecular elaboration, allowing for the introduction of various substituents to modulate biological activity. However, the inherent nucleophilicity and basicity of this amine often interfere with reactions intended for other parts of the molecule.[3][4] Therefore, a robust protecting group strategy is paramount for the successful synthesis of complex 8-azaspiro[4.5]decane derivatives.[4] This guide provides a detailed overview of common protecting groups for the 8-azaspiro[4.5]decane nitrogen, complete with experimental protocols and a discussion of their strategic application.

Choosing the Right Guardian: A Decision Framework for Protecting Group Selection

The ideal protecting group should be easily installed and removed in high yield, stable to a wide range of reaction conditions, and should not introduce additional stereocenters.[3] The choice of a protecting group is dictated by the planned synthetic route, particularly the conditions of subsequent reactions. This concept of "orthogonality," where one protecting group can be removed without affecting another, is a cornerstone of modern organic synthesis.[4][5]

Below is a decision-making workflow to guide the selection of a suitable protecting group for the 8-azaspiro[4.5]decane nitrogen.

G start Protecting the 8-Azaspiro[4.5]decane Nitrogen subsequent_reaction Anticipated Downstream Reaction Conditions start->subsequent_reaction acid_labile Need for Acid-Labile Protection? subsequent_reaction->acid_labile base_stable Stability to Strong Bases Required? subsequent_reaction->base_stable hydrogenolysis_compatible Compatibility with Reductive Conditions? subsequent_reaction->hydrogenolysis_compatible acid_labile->base_stable No boc Use Boc Group acid_labile->boc Yes base_stable->hydrogenolysis_compatible Yes other Consider Alternative Protecting Groups base_stable->other No cbz Use Cbz Group hydrogenolysis_compatible->cbz Yes benzyl Use Benzyl Group hydrogenolysis_compatible->benzyl Also Yes G start Molecule with N-Boc, N-Cbz, and N-Benzyl Groups deprotect_boc Treat with Acid (e.g., TFA) start->deprotect_boc deprotect_cbz_bn Perform Catalytic Hydrogenolysis (H₂, Pd/C) start->deprotect_cbz_bn result_boc_removed N-H, N-Cbz, N-Benzyl deprotect_boc->result_boc_removed result_cbz_bn_removed N-Boc, N-H, N-H deprotect_cbz_bn->result_cbz_bn_removed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 8-Azaspiro[4.5]decan-3-ol HCl

Executive Summary You are encountering solubility issues with 8-Azaspiro[4.5]decan-3-ol Hydrochloride in standard organic solvents (DCM, THF, Toluene). This is a predictable physicochemical challenge caused by the high l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with 8-Azaspiro[4.5]decan-3-ol Hydrochloride in standard organic solvents (DCM, THF, Toluene). This is a predictable physicochemical challenge caused by the high lattice energy of the hydrochloride salt form.

While the spirocyclic scaffold provides some lipophilicity, the ionic character of the HCl salt dominates the solubility profile, rendering it insoluble in non-polar media. To proceed with synthesis, extraction, or analysis in organic media, you must disrupt this ionic lattice.

This guide provides three validated workflows to resolve this:

  • Solvent Switching (No chemistry change)

  • Free-Basing (Chemical modification to neutral form)

  • Phase Transfer (In-situ solubilization)

Part 1: Solvent Compatibility Matrix

Before altering your molecule, verify if a solvent switch is possible.[1] The HCl salt is highly polar; "like dissolves like" is the governing law here.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar Water High Ideal for storage or aqueous reactions.
Protic Polar Methanol (MeOH) High Best organic solvent for the salt form.
Protic Polar Ethanol (EtOH) Moderate Solubility decreases significantly compared to MeOH.
Aprotic Polar DMSO / DMF High Good solubility but difficult to remove (high boiling point).
Chlorinated DCM / Chloroform Poor / Insoluble The Problem Area. The salt will not dissolve here without modification.
Ethers THF / Diethyl Ether Insoluble The salt will remain as a suspension.
Hydrocarbons Hexanes / Toluene Insoluble Strictly incompatible with the salt form.

Part 2: Decision Framework

Use this logic tree to select the correct protocol for your specific application.

SolubilityLogic Start Start: Need to dissolve 8-Azaspiro[4.5]decan-3-ol HCl Q1 Can you tolerate protic solvents (MeOH/Water)? Start->Q1 SolventSwitch Use Methanol or Water. No chemical change needed. Q1->SolventSwitch Yes Q2 Is the reaction strictly anhydrous? Q1->Q2 No (Need DCM/THF/EtOAc) Q3 Do you need to isolate the intermediate? Q2->Q3 Yes Cosolvent Use DCM/MeOH (9:1) mixture Q2->Cosolvent No (Trace alcohol ok) FreeBase PROTOCOL A: Isolate Free Base Q3->FreeBase Yes (Clean start) PTC PROTOCOL B: Phase Transfer / Biphasic Q3->PTC No (One-pot)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Part 3: Validated Protocols

Protocol A: Isolation of the Free Base (The "Gold Standard")

Use this when you need the amine dissolved in DCM, THF, or Ether for acylation, alkylation, or anhydrous coupling.

The Science: By removing the HCl proton using a base, you eliminate the ionic charge. The neutral amine (Free Base) is lipophilic and will instantly dissolve in organic solvents.

Reagents:

  • 8-Azaspiro[4.5]decan-3-ol HCl

  • Dichloromethane (DCM)[1]

  • 1N Sodium Hydroxide (NaOH) or Saturated NaHCO₃

  • Brine (Sat. NaCl)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water (approx. 5-10 mL per gram).

  • Basification: Add 1N NaOH dropwise with stirring until pH > 12.

    • Note: The solution may become cloudy as the free base precipitates out of the water.

  • Extraction: Add an equal volume of DCM. Shake vigorously in a separatory funnel.

    • Mechanism:[2] The neutral amine partitions into the DCM layer (bottom), leaving NaCl in the top aqueous layer.

  • Repetition: Drain the DCM. Extract the aqueous layer 2 more times with fresh DCM.

  • Drying: Combine DCM layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and evaporate the DCM.

    • Result: You will obtain the free base as a viscous oil or low-melting solid.[1] This is now soluble in all organic solvents.

Protocol B: In-Situ Phase Transfer (The "Process Fix")

Use this for biphasic reactions (e.g., Schotten-Baumann conditions) where you don't want to isolate the intermediate.

The Science: A Phase Transfer Catalyst (PTC) acts as a "shuttle," wrapping the ionic salt in a lipophilic coat to drag it into the organic layer.

Reagents:

  • Solvent: DCM or Toluene[1][3]

  • Base: Aqueous NaOH (50%) or Solid K₂CO₃

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%

Workflow:

  • Suspend the 8-Azaspiro[4.5]decan-3-ol HCl in DCM.

  • Add the aqueous base.[1]

  • Add 5 mol% TBAB.

  • Stir vigorously. The catalyst will facilitate the transfer of the deprotonated amine into the organic phase to react with your electrophile (e.g., acid chloride).

Part 4: Troubleshooting & FAQs

Q: I tried heating the HCl salt in DCM, and it seemed to dissolve, but precipitated upon cooling. Can I use this? A: No. This is likely a supersaturated solution or a suspension of fine particles. It is not thermodynamically stable. As soon as you add a reagent or cool the flask, the salt will crash out, leading to heterogeneous reaction kinetics and poor yields. Do not rely on heat alone for ionic salts in non-polar solvents.

Q: Can I use Triethylamine (TEA) or DIPEA to solubilize it in DCM? A: Yes, but with a caveat. Adding TEA will deprotonate the spiro-amine HCl in situ. However, this generates TEA-HCl, which is also insoluble in DCM and will precipitate as a white solid.

  • If your reaction can tolerate a precipitate: Proceed.

  • If you need a homogeneous solution: Use Protocol A (Free Basing) first.

Q: Why is the "Alcohol Switch" (MeOH) recommended? A: Methanol is unique; it has a high dielectric constant (


) and can solvate ions, yet it is organic enough to dissolve many electrophiles. If your electrophile is stable in methanol (e.g., you are doing a reductive amination, not an acid chloride coupling), simply switching the solvent to MeOH is the fastest solution [1].

Q: Is the hydroxyl group (-OH) on the spiro-ring affecting solubility? A: Yes. The hydroxyl group adds hydrogen-bonding capability, making even the free base more polar than a simple piperidine. This is why DCM (moderately polar) is a better extraction solvent than Hexanes (non-polar) for this specific molecule.

Part 5: Visualizing the Free-Base Workflow

FreeBaseProtocol Input Input: HCl Salt (Solid) Step1 Dissolve in Water Input->Step1 Step2 Add NaOH (pH > 12) (Free Base Forms) Step1->Step2 Deprotonation Step3 Add DCM & Extract Step2->Step3 Step4 Separate Layers (Org = Product) Step3->Step4 Partitioning Output Output: Soluble Free Base Step4->Output Evaporation

Figure 2: Step-by-step chemical modification to convert the insoluble salt into a soluble organic base.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters). Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. 2nd ed. Academic Press. (Source for standard workup and salt-breaking protocols). Link

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. (Reference for pH adjustment in extractions). Link

Sources

Optimization

Technical Support Center: Optimizing 8-Azaspiro[4.5]decane Synthesis

The 8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutics.[1][2][3][4] Its rigid, three-dimensional structure provides a u...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutics.[1][2][3][4] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable in drug design. However, the construction of this spirocyclic system, particularly the key ring-closing step, can be challenging. Low yields, undesired side reactions, and difficult purifications are common hurdles.

This guide provides a comprehensive troubleshooting resource for researchers engaged in the synthesis of 8-azaspiro[4.5]decanes. We will address common issues encountered during the critical intramolecular cyclization step, focusing on the widely used intramolecular reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: My intramolecular reductive amination is giving very low yields. What is the most common cause?

A: The most frequent issue is inefficient formation of the intermediate iminium ion before the reduction step. This can be due to several factors: an inappropriate pH, a non-optimal solvent, or steric hindrance in the precursor. A second common cause is the reducing agent prematurely reducing the starting carbonyl before cyclization occurs.[5][6][7]

Q2: I am seeing a significant amount of starting material (amino-ketone/aldehyde) left over. What should I change?

A: This strongly suggests that the equilibrium for iminium ion formation is unfavorable. Consider adding a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl and facilitate imine formation. Also, ensure your reaction is sufficiently concentrated, as this is an intramolecular reaction where higher concentrations can favor cyclization. The use of molecular sieves can also help by removing water, which is a byproduct of imine formation and can shift the equilibrium back to the starting materials.[8]

Q3: My reducing agent seems to be decomposing or is ineffective. Which one should I use?

A: For reductive aminations, milder and more selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is less basic and more tolerant of the slightly acidic conditions needed for imine formation.[7] Unlike sodium borohydride (NaBH₄), it is less likely to reduce the starting aldehyde or ketone.[5][8] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide byproducts.[5][7]

Q4: I am getting a dimeric or polymeric byproduct instead of my spirocycle. How can I prevent this?

A: Intermolecular reactions are competing with your desired intramolecular cyclization. This is typically addressed by applying high-dilution principles. Running the reaction at a very low concentration (e.g., 0.01-0.05 M) will kinetically favor the intramolecular pathway over the intermolecular one.

Troubleshooting Guide: Intramolecular Reductive Amination

The formation of the 8-azaspiro[4.5]decane ring via intramolecular reductive amination is a powerful strategy. The general workflow involves the cyclization of a precursor containing both an amine and a ketone/aldehyde, typically a 4-(aminomethyl)cyclohexanone derivative.

Problem 1: Low Conversion / No Reaction

If you observe primarily unreacted starting material, the cyclization to the iminium ion is the rate-limiting step.

Diagnostic Workflow:

G start Low Conversion Observed check_ph Is pH slightly acidic (4-6)? start->check_ph add_acid Action: Add catalytic AcOH (0.1-0.5 eq). Rationale: Protonates carbonyl, activates it for nucleophilic attack. check_ph->add_acid No check_h2o Is water being removed? check_ph->check_h2o Yes end_node Re-evaluate Reaction add_acid->end_node add_sieves Action: Add activated 4Å molecular sieves. Rationale: Removes water byproduct, drives iminium formation equilibrium forward. check_h2o->add_sieves No check_solvent What is the solvent? check_h2o->check_solvent Yes add_sieves->end_node change_solvent Action: Switch to a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Rationale: Protic solvents (MeOH, EtOH) can compete for H-bonding and form acetals. check_solvent->change_solvent Protic (e.g., MeOH) check_solvent->end_node Aprotic (e.g., DCM) change_solvent->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Byproducts

The appearance of unexpected products points to side reactions competing with the desired pathway.

Common Byproducts and Solutions:

Byproduct ObservedLikely CauseRecommended Solution
Acyclic Alcohol The reducing agent is reducing the starting carbonyl before cyclization can occur.Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[7] Add the reducing agent only after allowing time for the imine to form (pre-stir amine and carbonyl for 1-2 hours).
Dimer/Polymer Intermolecular reaction is favored over intramolecular cyclization.Employ high-dilution conditions. Decrease the concentration of the substrate to <0.05 M. A syringe pump for slow addition of the substrate to the reaction mixture can also be effective.
Enamine (Primarily with secondary amine precursors) The intermediate iminium ion deprotonates to form a stable enamine, which is reduced more slowly.Ensure the pH is sufficiently acidic to favor the iminium ion form. The choice of reducing agent can also influence this.

Experimental Protocol: Optimized Intramolecular Reductive Amination

This protocol provides a robust starting point for the cyclization of a generic N-substituted-4-(aminomethyl)cyclohexanone precursor.

Reaction Workflow:

Caption: Step-by-step experimental workflow for the spirocyclization.

Detailed Steps:

  • To a solution of the amino-ketone precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to make a 0.05 M solution, add activated 4Å molecular sieves and glacial acetic acid (0.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-azaspiro[4.5]decane.

Alternative Synthetic Routes & Troubleshooting

While intramolecular reductive amination is common, other methods like the Pictet-Spengler reaction are also employed, especially for creating more complex, fused systems.[9][10][11]

Pictet-Spengler Reaction Issues
  • Problem: Harsh acidic conditions (e.g., TFA, HCl) are causing decomposition of starting material.

  • Insight: The classical Pictet-Spengler reaction often requires strong acids, which can be incompatible with sensitive functional groups.[12]

  • Solution: Explore milder catalytic conditions. Recent literature highlights the use of weaker Brønsted acids or even co-catalysis with thiourea derivatives, which can promote the reaction under much gentler conditions.[13] Optimizing the solvent can also have a significant impact on yield and reaction time.[9]

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • Zhao, X.-T., et al. (2018). Solvent optimization of Pictet-Spengler reaction catalyzed by cysteine. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Anonymous. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Ojima, I., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. ACS Publications. Available at: [Link]

  • Ferreira, F., et al. (2021). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. PubMed Central. Available at: [Link]

  • Rossi, S., et al. (2013). Transition-Metals Catalyzed Intramolecular Amination and Hydroamination Reactions of Allenes. AIR Unimi. Available at: [Link]

  • Anonymous. (1994). 8-azaspiro[10][14] decane-7, the preparation method of 9-dione compounds. Google Patents. Available at:

  • Wang, J., et al. (2018). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. PubMed Central. Available at: [Link]

  • He, L., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. RSC Publishing. Available at: [Link]

  • Reddy, R., et al. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Available at: [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Anonymous. (n.d.). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Google Patents.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]

  • Gáspár, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Raheem, I., et al. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. Available at: [Link]

  • De Simone, F., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi. Available at: [Link]

  • Anonymous. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Anonymous. (2024). Reductive Amination Mechanism help. Reddit. Available at: [Link]

  • Procter, D., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing. Available at: [Link]

  • Krumkacheva, O., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PubMed Central. Available at: [Link]

  • Jones, A., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed Central. Available at: [Link]

  • Anonymous. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Anonymous. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Borrello, M. T. (2014). Is anyone familiar with a reductive amination?. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of 8-Azaspiro[4.5]decan-3-ol HCl

Introduction: The Structural Challenge of Spirocyclic Scaffolds In modern medicinal chemistry, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which can lead to improved target s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Spirocyclic Scaffolds

In modern medicinal chemistry, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality, which can lead to improved target selectivity and optimized physicochemical properties. 8-Azaspiro[4.5]decan-3-ol, particularly in its hydrochloride salt form for improved solubility and stability, is a valuable building block for novel therapeutics. However, its unique spirocyclic architecture, which rigidly locks two rings together through a single quaternary carbon, presents a distinct challenge for structural elucidation.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Azaspiro[4.5]decan-3-ol HCl. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its spectral features. We will compare its expected spectrum to that of a non-spirocyclic analogue, N-benzyl-4-hydroxypiperidine, to highlight the unique spectral signatures imparted by the spiro-junction. This document is intended for researchers and drug development professionals who require a robust understanding of how to interpret NMR data for these complex scaffolds.

Part 1: Predicted ¹H NMR Spectrum of 8-Azaspiro[4.5]decan-3-ol HCl

The key to interpreting the spectrum lies in recognizing the distinct electronic environments of each proton, which are influenced by proximity to electronegative atoms (Oxygen, Nitrogen), the rigidity of the fused ring system, and the electron-withdrawing effect of the protonated nitrogen.

Logical Workflow for Spectral Interpretation

The following workflow outlines a systematic approach to assigning the protons of 8-Azaspiro[4.5]decan-3-ol HCl.

G start Acquire Spectrum in DMSO-d6 labile Identify Labile Protons (Broad signals for OH, NH2+) Perform D2O Exchange start->labile Step 1 downfield Assign Downfield Protons (α-to-O, α-to-N+) labile->downfield Step 2 upfield Assign Upfield Aliphatic Protons (Cyclopentane & Piperidine β, γ) downfield->upfield Step 3 coupling Analyze Multiplicity & Coupling Constants (J-values) upfield->coupling Step 4 confirm Confirm Assignments (COSY/HSQC if needed) coupling->confirm Step 5 structure Final Structure Verified confirm->structure

Caption: A systematic workflow for interpreting the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Assignments for 8-Azaspiro[4.5]decan-3-ol HCl
Proton LabelPosition DescriptionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationKey Justification
H-3 Methine (CH-OH)~3.9 - 4.2Multiplet (m)1HDirectly attached to electronegative oxygen, causing significant deshielding.
H-2, H-4 Cyclopentane (CH₂) α to CH-OH~1.7 - 2.1Multiplets (m)4HDiastereotopic protons adjacent to the hydroxyl-bearing carbon.
H-1, H-5 Cyclopentane (CH₂) β to CH-OH~1.5 - 1.8Multiplets (m)4HStandard aliphatic protons on the cyclopentane ring.
H-7, H-9 Piperidine (CH₂) α to N⁺~3.0 - 3.5Multiplets (m)4HDeshielded by the adjacent protonated nitrogen (ammonium).[1]
H-6, H-10 Piperidine (CH₂) β to N⁺~1.8 - 2.2Multiplets (m)4HLess deshielded than α-protons, but may overlap with cyclopentane signals.
-OH Hydroxyl~4.5 - 5.5 (variable)Broad Singlet (br s)1HLabile proton, chemical shift is concentration and temperature dependent.[2][3]
-N⁺H₂ Ammonium~8.5 - 9.5 (variable)Broad Singlet (br s)2HLabile protons on the charged nitrogen, significantly downfield.[4][5]

Part 2: Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Analogue

To truly appreciate the spectral features of the spiro-scaffold, we compare it with a common, structurally related analogue: N-benzyl-4-hydroxypiperidine .

(Self-generated image for illustrative purposes)

N-benzyl-4-hydroxypiperidine: A Flexible System

The ¹H NMR spectrum of N-benzyl-4-hydroxypiperidine is well-documented.[6][7][8] Its key feature is the conformational flexibility of the piperidine ring, which can undergo chair-flips. This, along with the distinct signals from the benzyl group, provides a clear contrast.

Table 2: Comparison of Spectral Features
Spectral Feature8-Azaspiro[4.5]decan-3-ol HClN-benzyl-4-hydroxypiperidineScientific Rationale for Differences
Aromatic Region AbsentPresent (~7.2-7.4 ppm, 5H)The spiro-compound lacks an aromatic ring.
Benzyl Protons AbsentPresent (~3.5 ppm, 2H, s)The spiro-compound lacks the benzylic CH₂ group.
Signal Complexity High in aliphatic region (1.5-2.2 ppm)ModerateThe spiro-compound has overlapping signals from two different rings in the same region, increasing complexity.
Symmetry Higher degree of symmetryLower symmetryThe spiro-compound has fewer unique proton environments compared to the substituted piperidine.
Protons α to Nitrogen ~3.0 - 3.5 ppm (deshielded by N⁺H₂)~2.2 - 2.8 ppm (deshielded by neutral N)Protonation of the nitrogen in the HCl salt causes a significant downfield shift for adjacent protons.[4]
Conformational Rigidity High (Locked conformation)Low (Chair-flip possible)The spiro-junction prevents ring inversion, which can lead to sharper signals and distinct axial/equatorial protons.[9]

The most telling difference is the increased complexity and overlap in the aliphatic region of the spiro-compound. The rigid fusion of the two rings means that the distinction between axial and equatorial protons can become more pronounced, though this may be complicated by the overlapping signals from both the cyclopentane and piperidine moieties.

Part 3: Experimental Protocol & Data Validation

Trustworthy data begins with a robust experimental protocol. The following procedure is designed to yield a high-quality, interpretable ¹H NMR spectrum for 8-Azaspiro[4.5]decan-3-ol HCl.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_val Data Validation prep1 Weigh 5-10 mg of Sample prep2 Add ~0.7 mL DMSO-d6 prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 acq1 Tune & Shim Magnet prep3->acq1 acq2 Acquire Standard ¹H Spectrum acq1->acq2 acq3 Set Spectral Width (e.g., -2 to 12 ppm) acq2->acq3 val1 Add 1 drop of D₂O to NMR tube acq3->val1 val2 Re-acquire Spectrum val1->val2 val3 Confirm disappearance of -OH and -N⁺H₂ signals val2->val3

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 8-Azaspiro[4.5]decan-3-ol: A Comparative Analysis

In the landscape of modern drug discovery and chemical analysis, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the 8-Azaspiro[4.5]decane core, are of incre...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical analysis, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the 8-Azaspiro[4.5]decane core, are of increasing interest due to their conformational rigidity and three-dimensional character, which can lead to enhanced biological activity and improved physicochemical properties. This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of a specific derivative, 8-Azaspiro[4.5]decan-3-ol.

This document moves beyond a simple cataloging of potential fragments. It offers a comparative framework, contrasting the predicted EI-MS fragmentation with alternative analytical approaches. The insights herein are designed to equip researchers, scientists, and drug development professionals with a robust understanding of the fragmentation pathways and the strategic choices involved in the structural characterization of this important class of molecules.

Predicted Electron Ionization (EI) Fragmentation Pattern

While a publicly available experimental mass spectrum for 8-Azaspiro[4.5]decan-3-ol is not readily found, a reliable fragmentation pattern can be predicted based on established principles of mass spectrometry and the known behavior of analogous structures, particularly cyclic amines and alcohols. The molecular weight of 8-Azaspiro[4.5]decan-3-ol (C₉H₁₇NO) is 155.24 g/mol , which will correspond to the molecular ion (M⁺•) peak, if observed.

The fragmentation of this molecule is expected to be dominated by pathways that lead to the formation of stable carbocations and radical species. The presence of the nitrogen atom in the piperidine ring and the hydroxyl group on the cyclopentane ring are the primary drivers of the fragmentation cascade.

Key Predicted Fragmentation Pathways
  • Alpha-Cleavage adjacent to the Nitrogen Atom: This is a classic and highly favorable fragmentation pathway for amines. The cleavage of the C-C bond adjacent to the nitrogen atom can result in the formation of a stable iminium ion. For 8-Azaspiro[4.5]decan-3-ol, this can occur in two primary ways:

    • Cleavage of the C4-C5 bond, leading to the opening of the cyclopentane ring.

    • Cleavage of the C6-C7 or C9-C1 bond, leading to the opening of the piperidine ring.

  • Loss of Water (Dehydration): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a highly probable fragmentation pathway, especially if it leads to the formation of a conjugated system. This would result in a significant peak at m/z 137.

  • Ring Cleavage and Rearrangement: Complex rearrangements and further fragmentation of the initial products of alpha-cleavage and dehydration are expected, leading to a series of smaller fragment ions.

A summary of the predicted key fragments and their proposed origins is presented in the table below.

Predicted m/z Proposed Fragment Structure/Loss Underlying Mechanism
155[M]⁺• (Molecular Ion)Intact molecule with one electron removed.
140[M - CH₃]⁺Loss of a methyl radical, likely from the piperidine ring.
137[M - H₂O]⁺•Dehydration, loss of a neutral water molecule.
112[M - C₂H₅O]⁺Complex rearrangement and loss of a portion of the cyclopentanol ring.
96[C₆H₁₀N]⁺Alpha-cleavage and loss of the cyclopentanol ring.
82[C₅H₈N]⁺Further fragmentation of the piperidine ring.

The following diagram illustrates the predicted primary fragmentation pathways for 8-Azaspiro[4.5]decan-3-ol under electron ionization.

Fragmentation_of_8_Azaspiro_4_5_decan_3_ol cluster_main Predicted EI-MS Fragmentation M_plus M+• (m/z 155) M_minus_H2O [M - H₂O]+• (m/z 137) M_plus->M_minus_H2O - H₂O alpha_cleavage_1 Iminium Ion (m/z 96) M_plus->alpha_cleavage_1 α-cleavage alpha_cleavage_2 Fragment (m/z 82) alpha_cleavage_1->alpha_cleavage_2 Further fragmentation

Caption: Predicted major fragmentation pathways of 8-Azaspiro[4.5]decan-3-ol in EI-MS.

Comparative Analysis with Alternative Methodologies

While mass spectrometry is a powerful tool for determining molecular weight and proposing fragmentation patterns, it is often used in conjunction with other analytical techniques for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC) provides detailed information about the chemical environment of each atom in a molecule.

  • Advantages over MS: NMR can definitively establish the connectivity of atoms and the stereochemistry of the molecule, which is something that mass spectrometry alone cannot typically do. For a spirocyclic compound like 8-Azaspiro[4.5]decan-3-ol, NMR would be essential to confirm the spiro-junction and the relative stereochemistry of the hydroxyl group.

  • Synergy with MS: While NMR excels at determining the overall structure, MS provides the crucial molecular weight confirmation.

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

  • Advantages over MS: It gives precise bond lengths, bond angles, and the absolute configuration of chiral centers.

  • Limitations: This technique requires a suitable single crystal, which can be challenging to grow.

The following workflow illustrates a typical approach for the structural elucidation of a novel compound like 8-Azaspiro[4.5]decan-3-ol, highlighting the complementary roles of different analytical techniques.

Analytical_Workflow cluster_workflow Structural Elucidation Workflow Synthesis Synthesis of 8-Azaspiro[4.5]decan-3-ol Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR Crystallography X-ray Crystallography (3D Structure, if crystalline) Purification->Crystallography if crystalline Structure_Confirmed Unambiguous Structure Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed Crystallography->Structure_Confirmed

Caption: A typical workflow for the structural elucidation of a novel chemical entity.

Experimental Protocols

While experimental data for the target molecule is not presented, the following provides a standard protocol for acquiring an EI-mass spectrum for a similar non-volatile organic compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • GC-MS Method (if applicable):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and inducing fragmentation).

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms and, if available, with spectral libraries.

Conclusion

The structural characterization of novel spirocyclic compounds like 8-Azaspiro[4.5]decan-3-ol requires a multi-faceted analytical approach. While a definitive experimental mass spectrum is not publicly available, a thorough understanding of fundamental fragmentation principles allows for a robust prediction of its EI-MS fragmentation pattern. This predictive analysis, centered on alpha-cleavage and dehydration pathways, provides valuable insights for researchers working on the identification of this and related molecules. Ultimately, the synergistic use of mass spectrometry with NMR spectroscopy and, where possible, X-ray crystallography, remains the gold standard for the unambiguous structural elucidation of such complex chemical entities.

Validation

Strategic Guide: X-ray Crystallography of 8-azaspiro[4.5]decane Salts

Executive Summary The 8-azaspiro[4.5]decane scaffold represents a unique crystallographic challenge in medicinal chemistry. Unlike flat aromatic systems, the spiro-carbon at position 5 creates a rigid orthogonal intersec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-azaspiro[4.5]decane scaffold represents a unique crystallographic challenge in medicinal chemistry. Unlike flat aromatic systems, the spiro-carbon at position 5 creates a rigid orthogonal intersection between the pyrrolidine/cyclopentane and piperidine rings.[1][2] This "spiro-kink" dictates packing efficiency.[2]

While the hydrochloride (HCl) salt is the industry standard (exemplified by Buspirone), it is not always the optimal path for high-resolution X-ray data due to polymorphism and solvation issues.[1][2] This guide compares the performance of Inorganic Halides (HCl) against Organic Dicarboxylates (Fumarate/Maleate) and Chiral Resolving Agents , providing a logic-driven framework for salt selection.[1][2]

The Crystallographic Challenge: Spiro-Rigidity vs. Tail Flexibility[1][2]

The core 8-azaspiro[4.5]decane structure possesses a defined chair conformation in the piperidine ring.[1][2] However, when substituted at the N-8 position (common in GPCR ligands like 5-HT and Muscarinic agonists), the flexible "tail" often disrupts crystal packing.[1][2]

  • The Problem: The rigid spiro core wants to pack closely, but the N-substituent tails often demand void space, leading to disordered solvent channels in simple HCl salts.[1][2]

  • The Solution: Selecting a counter-ion that acts as a "supramolecular glue," bridging the rigid cores and locking the flexible tails via hydrogen bonding networks.[1]

Comparative Analysis of Salt Forms

A. Hydrochloride (HCl): The Commercial Benchmark

Best For: Small, rigid derivatives and initial screening.

The HCl salt is the default choice due to physiological relevance, but it is prone to polymorphism.[1]

  • Case Study: Buspirone Hydrochloride (an 8-azaspiro[4.5]decane derivative).[1][2][3]

  • Performance: Exhibits enantiotropic polymorphism.[2]

    • Form 1: Melting point 188°C (Stable).[1]

    • Form 2: Melting point 203°C (Metastable).[1]

  • Crystallographic Risk: The chloride ion is a spherical point charge.[2] It offers strong ionic anchoring but lacks directionality.[2] If the spiro-amine has rotational freedom, the Cl- ion often acts as a pivot point, leading to high thermal parameters (disorder) in the crystal lattice.[1][2]

B. Organic Dicarboxylates (Fumarate/Maleate): The Network Formers

Best For: Lipophilic derivatives or those with flexible N-substituents.[2]

When HCl salts yield oils or twinned crystals, dicarboxylates are the superior alternative.[1]

  • Mechanism: These anions possess two carboxylate heads capable of forming multi-point hydrogen bonds (Synthons). They often form "ribbons" that wrap around the hydrophobic spiro-core, stabilizing the lattice.[1][2]

  • Advantage: The fumarate dianion imposes a centrosymmetric packing arrangement, which can force a disordered flexible tail into a fixed conformation.[1][2]

C. Chiral Acids (Tartrates/Mandelates): The Resolvers

Best For: Determining Absolute Configuration of chiral spiro-derivatives.[2]

Many 8-azaspiro[4.5]decane derivatives (e.g., 1-oxa analogs like Compound 29) are chiral.[1][2]

  • Protocol: Use L-(+)-Tartaric acid or (S)-Mandelic acid.[1][2]

  • Performance: These salts do not just crystallize; they diastereomerically resolve the amine.[2] The resulting X-ray structure provides the absolute configuration (e.g., S-configuration for muscarinic agonists) via Flack parameter analysis, which is impossible with HCl salts of light-atom molecules.[1][2]

Data Comparison: Representative Crystal Systems

The following table synthesizes crystallographic data from key 8-azaspiro[4.5]decane derivatives to illustrate the impact of salt selection.

ParameterBuspirone HCl (Form 1)RS-102221 HClSpiro-Hydantoin Derivative
Role Commercial Anxiolytic5-HT2C AntagonistResearch Scaffold
Salt Type Inorganic (Chloride)Inorganic (Chloride)Neutral (Dione form)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/c
Melting Point 188°C>220°C (decomp)245-247°C
Packing Motif Cl- ions form channels; H-bonds to amide N.Cl- anchors sulfonamide tail.[1][2]Centrosymmetric dimers via N-H...O bonds.[2]
Resolution Risk High: Polymorph conversion (Form 2 -> 1).[1][2]Med: Solvent inclusion in lattice voids.[2]Low: Rigid packing due to dione H-bonds.[2]

Note: Buspirone data derived from polymorph screening studies [1, 2].[4] RS-102221 represents complex sulfonamide derivatives [3].[2]

Experimental Protocol: The "Anti-Solvent" Vapor Diffusion Method

Standard evaporation often fails for spiro-salts due to their high solubility in water/methanol.[2] The following Vapor Diffusion protocol is optimized for 8-azaspiro[4.5]decane salts.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10 mg of free base in minimal MeOH (0.5 mL).

    • Add 1.05 equivalents of acid (e.g., 1M HCl in ether or Fumaric acid in MeOH).[1]

    • Critical: Do not evaporate to dryness immediately.[2]

  • The "Inner Well" Setup:

    • Place the salt solution in a small inner vial (GC vial).

    • If the solution is clear, proceed. If cloudy, add MeOH dropwise until clear.[1][2]

  • The "Outer Well" Environment:

    • Place the open inner vial inside a larger jar.

    • Fill the outer jar (surrounding the inner vial) with Ethyl Acetate or Acetone (approx. 2 mL).[1]

    • Why? These solvents are miscible with MeOH but are poor solvents for the salt.

  • Equilibration:

    • Seal the outer jar tightly.

    • Store at 4°C. The volatile anti-solvent (EtOAc) will slowly diffuse into the MeOH solution, gently lowering solubility and growing single crystals over 3-7 days.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal salt form based on the specific chemical nature of your 8-azaspiro[4.5]decane derivative.

SaltSelection Start START: 8-azaspiro[4.5]decane Derivative CheckChirality Is the molecule Chiral? Start->CheckChirality CheckFlexibility Is the N-tail flexible/greasy? CheckChirality->CheckFlexibility No (Achiral / Racemate OK) Tartrate Select TARTARIC / MANDELIC Acid (Resolution + Absolute Config) CheckChirality->Tartrate Yes (Need Enantiopurity) HCl Select HYDROCHLORIC Acid (Standard Screening) CheckFlexibility->HCl No (Small/Rigid Substituents) Dicarboxylate Select FUMARIC / MALEIC Acid (Supramolecular Stabilization) CheckFlexibility->Dicarboxylate Yes (Long Alkyl/Aryl Chains) Success X-Ray Data Collection Tartrate->Success HCl_Fail Did HCl yield oil or polymorphs? HCl->HCl_Fail Dicarboxylate->Success HCl_Fail->Dicarboxylate Yes (Retry) HCl_Fail->Success No (Collect Data)

Caption: Decision matrix for salt selection. Use Chiral acids for stereocenters, Dicarboxylates for flexible tails, and HCl for rigid/small derivatives.[1][2]

References

  • Sheikhzadeh, M., et al. (2007).[1][2][5] "Quantitative and molecular analysis of buspirone hydrochloride polymorphs." Journal of Pharmaceutical Sciences, 96(3), 569-583.[1][2]

  • Mahajan, S., et al. (2012).[1][2] "Kinetics Estimation and Polymorphic Transformation Modeling of Buspirone Hydrochloride." Journal of Crystallization Process and Technology, 2, 11-19.[1][2]

  • Bonhaus, D. W., et al. (1997).[1][2] "RS-102221: a novel high affinity and selective, 5-HT2C receptor antagonist."[1][2][6][7] Neuropharmacology, 36(4-5), 621-629.[1][2]

  • Tsukamoto, S., et al. (1995).[1][2] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical & Pharmaceutical Bulletin, 43(9).[1] (Confirming absolute configuration via X-ray).

Sources

Comparative

A Comparative Guide to the Biological Activity of 8-Azaspiro[4.5]decan-3-ol Derivatives in GPCRs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. In this pursuit, privileged scaffolds—molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. In this pursuit, privileged scaffolds—molecular frameworks that can bind to multiple targets—are of immense value. The 8-azaspiro[4.5]decane scaffold has emerged as a promising platform in medicinal chemistry, offering a rigid, three-dimensional structure that can be strategically modified to interact with a variety of G-protein coupled receptors (GPCRs). This guide provides an in-depth, objective comparison of the biological activity of 8-azaspiro[4.5]decan-3-ol derivatives at several key GPCR families, supported by experimental data and detailed methodologies.

The 8-Azaspiro[4.5]decane Scaffold: A Privileged Structure for GPCR Modulation

The 8-azaspiro[4.5]decane core, characterized by a piperidine ring fused to a cyclopentane ring through a spirocyclic carbon atom, offers a unique conformational rigidity. This structural constraint is advantageous in drug design as it can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding. The hydroxyl group at the 3-position of the decane ring provides a key point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

This guide will focus on the comparative activity of 8-azaspiro[4.5]decan-3-ol derivatives at three major GPCR families: opioid, sigma (σ), and muscarinic acetylcholine receptors.

Comparative Analysis of Biological Activity

The following sections provide a detailed comparison of 8-azaspiro[4.5]decan-3-ol derivatives with established, non-spirocyclic ligands at their respective GPCR targets. The data presented is compiled from various preclinical studies and is intended to provide a comparative overview of their performance.

Opioid Receptor Modulation

Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for pain management. The development of novel opioid receptor modulators with improved side-effect profiles remains a significant therapeutic goal.

A series of 1-azaspiro[4.5]decan-10-yl amides, structurally related to the 8-azaspiro[4.5]decane scaffold, have shown potent and selective μ-opioid receptor binding. In contrast, their less conformationally restricted secondary amide counterparts exhibited significantly weaker activity, highlighting the importance of the spirocyclic framework for potent receptor interaction.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
8-Azaspiro[4.5]decane Derivative Analogues
Tertiary Amide Azaspiro[4.5]decaneμPotentAntinociceptive
Secondary Amide Azaspiro[4.5]decaneμWeakWeakly Active
Non-Spirocyclic Comparators
Fentanylμ1.23 (IC50)Potent Agonist[1][2]
DAMGOμ1.18Selective Agonist[3]
SNC80δ9.4Selective Agonist
U-69,593κ~3Selective Agonist[4]
Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a range of neurological disorders.[5] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands, demonstrating nanomolar affinity.[6]

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
8-Azaspiro[4.5]decane Derivatives
1-Oxa-8-azaspiro[4.5]decane Derivativesσ10.47 - 12.1Ligands[6]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ15.4Ligand[7]
Non-Spirocyclic Comparators
Haloperidolσ10.90 - 6.60Antagonist[8][9]
PRE-084σ12.2Selective Agonist[10][11]
Muscarinic Acetylcholine Receptor Agonists

Muscarinic acetylcholine receptors, particularly the M1 subtype, are key targets for the development of therapeutics for cognitive disorders such as Alzheimer's disease.[5] Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and assessed as M1 muscarinic agonists, with some showing preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[12]

Compound/DerivativeReceptor SubtypeBinding Affinity (IC50, nM)Functional ActivityReference
8-Azaspiro[4.5]decane Derivatives
YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane)M1 > M2Micromolar RangeM1 Agonist[2]
YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane)M1 > M2Micromolar RangeM1 Agonist[2]
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2High AffinityPartial M1 Agonist[13]
Non-Spirocyclic Comparators
XanomelineM1/M4High Affinity (IC50 = 0.006 nM for M1)Selective Agonist[14][15]
PirenzepineM13.7 - 14Selective Antagonist[16]

Experimental Methodologies: Ensuring Scientific Integrity

The data presented in this guide are derived from a variety of in vitro and in vivo assays. To ensure trustworthiness and allow for critical evaluation, detailed step-by-step methodologies for key experiments are provided below. These protocols are designed to be self-validating systems, with built-in controls and clear endpoints.

Radioligand Binding Assay for GPCRs

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18][19]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the GPCR of interest.

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand to a separate set of wells.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR Signaling Pathways and Functional Assays

The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events.[20][21][22][23] Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

GPCR_Signaling_Pathways Ligand Ligand (e.g., 8-Azaspiro[4.5]decan-3-ol derivative) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Overview of canonical GPCR signaling pathways.

cAMP Accumulation Assay

This assay is used to measure the activity of Gs- and Gi-coupled GPCRs.[15][24][25]

Principle: Gs-coupled receptors, when activated, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The amount of cAMP produced is measured using various detection methods, such as immunoassays or reporter gene assays.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound.

    • For Gi-coupled receptors, co-stimulate with an agent that increases basal cAMP levels (e.g., forskolin).

  • Cell Lysis:

    • Lyse the cells to release the intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay (e.g., HTRF, AlphaScreen) or a luciferase-based reporter assay.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log of the test compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists, measure the inhibition of agonist-stimulated cAMP production and determine the IC50.

Calcium Flux Assay

This assay is suitable for Gq-coupled GPCRs.[4][14][26][27][28]

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is detected using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the Gq-coupled GPCR in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time.

    • Wash the cells to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Inject the test compound at various concentrations into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence as a function of the log of the test compound concentration.

    • Determine the EC50 and Emax for agonists or the IC50 for antagonists.

β-Arrestin Recruitment Assay

This assay provides a measure of GPCR activation that is independent of G-protein coupling and is particularly useful for studying biased agonism.[8][17][29][30][31]

Principle: Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter), where the GPCR and β-arrestin are fused to two inactive fragments of an enzyme. Their interaction upon receptor activation brings the fragments together, reconstituting a functional enzyme that generates a detectable signal.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line engineered to co-express the GPCR of interest fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

    • Plate the cells in a 384-well plate.

  • Compound Addition:

    • Add the test compound at various concentrations to the cells.

  • Incubation:

    • Incubate the plate for a sufficient time to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add the enzyme substrate and measure the resulting chemiluminescent or fluorescent signal.

  • Data Analysis:

    • Plot the signal intensity as a function of the log of the test compound concentration.

    • Determine the EC50 and Emax for agonists or the IC50 for antagonists.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between the chemical scaffold and its derivatives, the following diagrams are provided.

Experimental_Workflow cluster_0 Compound Characterization Compound_Synthesis Synthesis of 8-Azaspiro[4.5]decan-3-ol Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assays Functional Assays (cAMP, Ca2+ Flux, β-Arrestin) Binding_Assay->Functional_Assays Data_Analysis Data Analysis (EC50, Emax, IC50) Functional_Assays->Data_Analysis

Caption: A typical experimental workflow for characterizing GPCR ligands.

Scaffold_Derivatives Scaffold 8-Azaspiro[4.5]decane Core 3-ol Position Derivative1 Opioid Receptor Ligand R = Amide Scaffold:f1->Derivative1 Derivative2 Sigma Receptor Ligand R = Substituted Benzyl Scaffold:f1->Derivative2 Derivative3 Muscarinic Agonist R = Methylene/Oxo Scaffold:f1->Derivative3

Caption: Structural relationship of derivatives to the core scaffold.

Conclusion

The 8-azaspiro[4.5]decan-3-ol scaffold represents a versatile and privileged platform for the design of novel GPCR modulators. Derivatives of this core structure have demonstrated significant activity at opioid, sigma, and muscarinic receptors, often with high affinity and, in some cases, selectivity. The rigid, three-dimensional nature of the spirocyclic system appears to be a key contributor to the potent biological activity observed in many of these compounds.

This guide has provided a comparative overview of the performance of these derivatives against established non-spirocyclic ligands, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and the methodologies used to characterize these compounds, researchers and drug development professionals can better leverage the potential of the 8-azaspiro[4.5]decane scaffold in the pursuit of novel and improved therapeutics targeting GPCRs.

References

  • Bymaster, F. P., et al. (1997). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of pharmacology and experimental therapeutics, 281(1), 318-327. [Link]

  • Cisneros, J. A., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules (Basel, Switzerland), 24(4), 777. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 306, 17-53. [Link]

  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current protocols in pharmacology, Chapter 1, Unit1.3. [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • Lahti, R. A., et al. (1985). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. European journal of pharmacology, 109(2), 281-284. [Link]

  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961-965. [Link]

  • RCSB PDB. (2018). 6DJZ: Human sigma-1 receptor bound to haloperidol. [Link]

  • Su, T. P., et al. (1991). Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand. The Journal of pharmacology and experimental therapeutics, 259(2), 543-550. [Link]

  • Stables, J., & Green, A. (2007). Calcium Flux Assays. In The SAGE Encyclopedia of Stem Cell Research (Vol. 1, pp. 119-122).
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1284533. [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays - User Manual. [Link]

  • Birdsall, N. J., et al. (1986). Two affinity states of M1 muscarine receptors. Journal of neurochemistry, 46(5), 1475-1479. [Link]

  • Anis, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 37(22), 3715-3723. [Link]

  • Hyrskyluoto, A., et al. (2013). Sigma-1 receptor agonist PRE084 is protective against mutant huntingtin-induced cell degeneration: involvement of calpastatin and the NF-κB pathway. Cell death & disease, 4(5), e646. [Link]

  • Schetz, J. A., et al. (2021). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of medicinal chemistry, 64(12), 8144-8176. [Link]

  • Pasanen, M., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129339. [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395-5407. [Link]

  • Eltze, M. (1988). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. European journal of pharmacology, 151(2), 205-221. [Link]

  • Zhang, M., et al. (2024). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. International journal of molecular sciences, 25(4), 2269. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & medicinal chemistry, 28(14), 115560. [Link]

  • Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Journal of pharmacology and experimental therapeutics, 259(3), 1220-1227. [Link]

  • Hauser, A. S., et al. (2023). Structure, function and drug discovery of GPCR signaling. Nature reviews. Drug discovery, 22(12), 996-1015. [Link]

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects.
  • Igarashi, A., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of medicinal chemistry, 39(15), 2970-2977. [Link]

  • Waldhoer, M., et al. (2012). The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS chemical neuroscience, 3(5), 378-385. [Link]

  • Abad, C., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules (Basel, Switzerland), 28(17), 6393. [Link]

  • Irannejad, R., & von Zastrow, M. (2014). GPCR signaling along the endocytic pathway. Current opinion in cell biology, 27, 109-116. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • Wettschureck, N., & Offermanns, S. (2005). G Protein-Coupled Receptors and their Signaling Pathways: Classical Therapeutical Targets Susceptible to Novel Therapeutic Concepts. Current pharmaceutical design, 11(23), 2929-2944. [Link]

  • Zimmerman, D. M., et al. (1988). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of medicinal chemistry, 31(3), 555-560. [Link]

  • Frontiers. (n.d.). Editorial: GPCRs: signal transduction. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 8-Azaspiro[4.5]decan-3-ol Hydrochloride

Executive Safety Summary 8-Azaspiro[4.5]decan-3-ol hydrochloride is a piperidine-derived spirocyclic amine salt commonly used as a pharmacophore building block. While specific toxicological data for this exact isomer may...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

8-Azaspiro[4.5]decan-3-ol hydrochloride is a piperidine-derived spirocyclic amine salt commonly used as a pharmacophore building block. While specific toxicological data for this exact isomer may be limited, it must be handled according to the safety profile of secondary amine salts .

Immediate Hazards:

  • Health: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential Acute Toxicity (Oral) based on structural analogs.

  • Chemical: Acidic in solution (releases HCl). Hygroscopic.

  • Critical Reactivity: Incompatible with strong oxidizers and hypochlorites (bleach) .

Physicochemical Context for Disposal

Effective disposal requires understanding the chemical behavior of the waste matrix.

PropertyCharacteristicOperational Implication
Physical State Solid (Powder/Crystal)Hygroscopic; keep containers tightly sealed to prevent "caking" before disposal.
Solubility High (Water, Methanol, DMSO)Will readily dissolve in aqueous waste streams; requires pH adjustment.
Acidity pH < 7 (Aqueous solution)Corrosive to metal containers. Use HDPE or Glass.
Functional Group Secondary Amine (Salt form)DO NOT MIX WITH BLEACH. Risk of forming N-chloramines (toxic/explosive).

Critical Incompatibilities (The "Death Triangle")

Before handling waste, you must verify that the receiving container does not contain incompatible residues.

Incompatibility cluster_0 Chemical Identity cluster_1 Forbidden Mixes cluster_2 Consequences Compound 8-Azaspiro[4.5]decan-3-ol (Amine Salt) Bleach Bleach / Hypochlorites (NaOCl) Compound->Bleach Nitrites Nitrites / Nitrosating Agents (NaNO2) Compound->Nitrites Base Strong Bases (NaOH/KOH) Compound->Base Chloramine Toxic/Explosive Chloramines Bleach->Chloramine Nitrosamine Carcinogenic Nitrosamines Nitrites->Nitrosamine FreeBase Exothermic Release of Free Base Base->FreeBase

Figure 1: Incompatibility Logic Flow. The interaction between secondary amines and hypochlorites (Bleach) or Nitrites poses severe safety risks.

Disposal Decision Logic

Do not guess. Follow this logic gate to determine the correct waste stream.

DisposalLogic Start Start: Waste Material IsSolid Is it Solid (Pure)? Start->IsSolid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) IsSolid->SolidBin Yes IsLiquid Is it in Solution? IsSolid->IsLiquid No SolventType Identify Solvent IsLiquid->SolventType Organic Organic Solvent (DMSO, MeOH, DCM) SolventType->Organic Organic Aqueous Aqueous Solution (Water/Buffer) SolventType->Aqueous Water Halogenated Contains Halogens? (DCM, Chloroform) Organic->Halogenated CheckPH Check pH Aqueous->CheckPH HaloWaste Halogenated Waste Stream Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (High BTU) Halogenated->NonHaloWaste No Neutralize Neutralize to pH 6-9 (Use Dilute NaOH) CheckPH->Neutralize pH < 5 AqWaste Aqueous Hazardous Waste (Trace Organics) CheckPH->AqWaste pH 5-9 Neutralize->AqWaste

Figure 2: Waste Stream Decision Tree. Note that while the molecule contains chloride, it does not mandate "Halogenated Waste" unless dissolved in a halogenated solvent (like DCM).

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, spilled powder, or contaminated weighing paper.

  • Containment: Place the solid material in a clear, sealable polyethylene bag or a screw-top HDPE jar.

  • Double Containment: If the primary container is glass and cracked, place it inside a larger plastic container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "8-Azaspiro[4.5]decan-3-ol hydrochloride"[2][3]

    • Hazards: Check "Toxic" and "Irritant."[1][4]

  • Disposal: Deposit in the Solid Hazardous Waste drum for high-temperature incineration.

Protocol B: Aqueous Waste (Reaction Workups)

Applicable for: Aqueous layers from extractions containing the salt.

  • pH Check: The hydrochloride salt will acidify the water. Dip a pH strip into the waste.

  • Neutralization (Optional but Recommended):

    • Why: Extremely acidic waste costs more to dispose of and corrodes metal safety cans.

    • How: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) while stirring.

    • Stop: When pH reaches 6–9.

    • Caution: This will liberate the free amine (organic base). Ensure ventilation as the odor may change.

  • Bulking: Pour into the Aqueous Waste carboy (Blue/White container).

  • Documentation: Log the volume and concentration on the waste tag.

Protocol C: Organic Waste (Solvent Mixtures)

Applicable for: Mother liquors, HPLC waste.

  • Segregation: Determine if your solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, Ethyl Acetate).

  • Pouring: Add to the appropriate solvent safety can.

    • Note: The presence of the hydrochloride salt itself does not classify the entire solvent stream as "Halogenated" in most jurisdictions (e.g., RCRA), but local facility rules may vary. If in doubt, default to Halogenated Waste as it is the more conservative (safer) stream.

  • Closure: Ensure the safety latch is closed immediately to prevent fume release.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] The salt is water-soluble and removes easily.
Eye Contact Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses if present.[1][5][6][7] Seek medical attention (Irritant).
Spill (Solid) Dampen a paper towel (to prevent dust), wipe up, and place in solid waste.
Spill (Liquid) Cover with vermiculite or absorbent pads. Scoop into a sealed bag. Label as hazardous waste.

References

  • PubChem. (n.d.).[3] Compound Summary: 8-Azaspiro[4.5]decane hydrochloride (Analog).[8] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying Incompatible Chemicals for Waste Disposal.[9] ACS Center for Lab Safety. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). Chemical Disposal Procedures: Amines and Salts. EH&S Department. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.